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  • Product: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid
  • CAS: 1258411-50-5

Core Science & Biosynthesis

Foundational

physical and chemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a key building...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Its unique structure, combining a protected amino group with a reactive carboxylic acid on an oxazole scaffold, makes it a valuable intermediate for the synthesis of complex heterocyclic compounds. This document outlines its fundamental characteristics, detailed experimental protocols, and insights into its chemical behavior to support its effective utilization in research and development.

Compound Profile and Significance

2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) is a bifunctional molecule that serves as a versatile scaffold in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the 2-amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions.[][2] The carboxylic acid at the 4-position of the oxazole ring provides a handle for a variety of chemical transformations, including amide bond formation and esterification.[3] The oxazole core itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4][5]

The strategic placement of these functional groups allows for sequential and site-selective modifications, making this compound an attractive starting material for the construction of compound libraries for high-throughput screening and the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is crucial for its handling, reaction setup, and purification.

General Properties
PropertyValueSource(s)
CAS Number 1258411-50-5
Molecular Formula C₉H₁₂N₂O₅
Molecular Weight 228.20 g/mol
Appearance White to off-white solid
Purity Typically >95%
Estimated and Predicted Properties

While experimental data for some properties of this specific molecule is limited, reliable estimations can be made based on the well-understood contributions of its constituent functional groups.

PropertyEstimated/Predicted ValueRationale/Method
Melting Point 140-160 °CThe related compound, 2-aminooxazole, has a melting point of 90-95 °C.[5] The presence of the Boc group and the carboxylic acid, which can participate in hydrogen bonding, is expected to significantly increase the melting point. Boc-protected amino acids generally have melting points in the range of 80-150°C.[6]
Solubility High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Moderate: Methanol, Ethanol, Acetonitrile. Low: Water, Hexanes.The Boc group imparts significant nonpolar character, enhancing solubility in organic solvents like DCM and THF.[6] The carboxylic acid and carbamate moieties provide some polarity, allowing for moderate solubility in polar protic solvents. Low aqueous solubility is expected due to the hydrophobic Boc group and the largely organic scaffold.
pKa 3.5 - 4.5The primary acidic proton is that of the carboxylic acid. The electron-withdrawing nature of the oxazole ring is expected to make the carboxylic acid slightly more acidic than a typical aliphatic carboxylic acid (pKa ~4.8).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid. The following are predicted key features based on the analysis of its functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the oxazole ring proton, and the exchangeable protons of the amine and carboxylic acid.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
C(CH₃)₃~1.5SingletThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
NH8.5 - 9.5Broad SingletThe carbamate proton is typically deshielded and may appear as a broad signal. Its chemical shift can be concentration and solvent dependent.
Oxazole-H5~8.3SingletThe single proton on the oxazole ring is in an electron-deficient environment and is expected to resonate at a downfield chemical shift.
COOH10.0 - 12.0Broad SingletThe carboxylic acid proton is highly deshielded and will appear as a very broad signal. This signal will disappear upon a D₂O shake.[7]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C(CH₃)₃~28The three equivalent methyl carbons of the tert-butyl group.
C (CH₃)₃~82The quaternary carbon of the tert-butyl group.
Oxazole-C5~125The carbon bearing the proton on the oxazole ring.
Oxazole-C4~140The carbon attached to the carboxylic acid group.
Oxazole-C2~158The carbon attached to the Boc-protected amino group.
C=O (Boc)~153The carbonyl carbon of the carbamate.
C=O (Acid)~165The carbonyl carbon of the carboxylic acid.
FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Appearance
N-H Stretch (Carbamate)3300 - 3400Medium, sharp
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad
C-H Stretch (Alkyl)2850 - 3000Medium
C=O Stretch (Carbamate)~1710Strong, sharp
C=O Stretch (Carboxylic Acid)~1680Strong, sharp
C=N and C=C Stretch (Oxazole)1500 - 1650Medium
C-O Stretch (Carbamate and Acid)1200 - 1300Strong
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be readily observed in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): Expected m/z ≈ 229.08

  • Negative Ion Mode ([M-H]⁻): Expected m/z ≈ 227.07

A characteristic fragmentation pattern in MS/MS analysis involves the loss of the tert-butyl group or isobutylene (56 Da) and the subsequent loss of carbon dioxide (44 Da) from the carbamate moiety.[8][9]

Chemical Properties and Reactivity

The chemical behavior of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is dictated by the interplay of its three key components: the Boc-protected amine, the oxazole ring, and the carboxylic acid.

Stability
  • pH Stability: The Boc protecting group is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).[][2] The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under moderately acidic and basic conditions.

  • Thermal Stability: The compound is expected to be thermally stable at moderate temperatures. However, at elevated temperatures, decarboxylation of the carboxylic acid can occur. The temperature required for decarboxylation of heterocyclic carboxylic acids can vary but is often in the range of 150-300°C.[10][11]

Key Reactions

The removal of the Boc group is a fundamental transformation, unmasking the 2-amino group for further functionalization.

  • Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[2] Hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol is also effective.

  • Mechanism: The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to yield the primary amine salt.

The carboxylic acid at the 4-position is a versatile handle for various coupling reactions.

  • Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents such as EDC/HOBt, HATU, or by conversion to an acid chloride with thionyl chloride or oxalyl chloride followed by reaction with an amine.

  • Esterification: Fischer esterification can be achieved by reacting with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.

Heating the compound, particularly in a high-boiling solvent, can lead to the removal of the carboxylic acid group.

  • Conditions: Typically requires temperatures above 150°C. The reaction may be facilitated by the presence of a catalyst.[10]

  • Product: The product of decarboxylation would be N-(tert-butoxycarbonyl)-oxazol-2-amine.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and key transformations of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Proposed Synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

This proposed synthesis is a two-step procedure involving the formation of the corresponding ethyl ester followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate

This step is based on the general principle of oxazole synthesis from α-halo ketones and amides, adapted for the specific starting materials.

Materials:

  • Ethyl 2-chloro-3-oxobutanoate

  • N-(tert-butoxycarbonyl)urea

  • Triethylamine

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of N-(tert-butoxycarbonyl)urea (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.

  • Add a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate.

Step 2: Hydrolysis to 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • A white precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Protocol for Boc Deprotection

Materials:

  • 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (1.0 eq) in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting residue is the trifluoroacetate salt of 2-amino-oxazole-4-carboxylic acid, which can be used directly or further purified.

Visualization of Key Concepts

Molecular Structure

Caption: Chemical structure of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Synthetic Workflow

Synthesis_Workflow start Ethyl 2-chloro-3-oxobutanoate + N-(tert-butoxycarbonyl)urea step1 Cyclization start->step1 intermediate Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate step1->intermediate step2 Hydrolysis (LiOH) intermediate->step2 product 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid step2->product

Caption: Proposed two-step synthesis of the title compound.

Reactivity Map

Reactivity_Map main 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid deprotection Acidic Deprotection (e.g., TFA) main->deprotection amide_coupling Amide Coupling (e.g., Amine, Coupling Reagent) main->amide_coupling decarboxylation Thermal Decarboxylation main->decarboxylation product_amine 2-Amino-oxazole-4-carboxylic acid deprotection->product_amine product_amide 2-Boc-amino-oxazole-4-carboxamide Derivative amide_coupling->product_amide product_decarboxylated N-(tert-butoxycarbonyl)-oxazol-2-amine decarboxylation->product_decarboxylated

Caption: Key chemical transformations of the title compound.

Safety and Handling

2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and strategic functionalization handles make it an important tool for the construction of novel heterocyclic compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Forensic Sciences. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-62. [Link]

  • Google Patents. (Patent No. CN111039986A). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Herzon, S. B., & Myers, A. G. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

  • Kappe, C. O., et al. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1355-1361. [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. CORE. [Link]

  • SpectraBase. (SB-7MTRJHdCXML). 4-Oxazolecarboxylic acid, 4,5-dihydro-2-phenyl-, 1-methylethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Ryabukhin, S. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

  • Zhang, X., et al. (2018). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. PMC. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]

  • Sharma, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Al-Majidi, S. M. H., & Al-Amiery, A. A. (2022). SYNTHESIS OF SUBSTITUTED 2-AMINO OXAZOLES WITH THEIR COBALT(II) AND PLATINUM(IV) COMPLEXES AND EVALUATION OF THEIR BIOLOGICAL AC. ResearchGate. [Link]

  • Ryabukhin, S. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Senthilkumar, T., et al. (2021). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. ResearchGate. [Link]

  • Greaney, M. F., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Communications, 53(22), 3249-3252. [Link]

  • Bruzgulienė, J., et al. (2022). Supporting Information for Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • SpectraBase. (SB-2VdukXCd64p). Oxazole - Optional[13C NMR] - Chemical Shifts. [Link]

  • Taylor, E. C., & Turchi, I. J. (1979). The decarboxylation of some heterocyclic acetic acids. Semantic Scholar. [Link]

  • Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. [Link]

  • da Silva, P. B., et al. (2021). New Pair of 2-Amino-naphthoxazoles Derived from β-Lapachone: Synthesis, Spectral Evaluation and Crystal. SciELO. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

  • ResearchGate. Synthesis of intermediates 4a–k. [Link]

  • da Silva, P. B., et al. (2014). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One, 9(5), e97538. [Link]

  • Xia, Y., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Wikipedia. 2-Aminooxazole. [Link]

Sources

Exploratory

Precision Characterization and Synthetic Utility of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid

Executive Summary In modern drug discovery, heterocyclic building blocks are the foundational architecture of novel active pharmaceutical ingredients (APIs). Among these, 2-tert-butoxycarbonylamino-oxazole-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, heterocyclic building blocks are the foundational architecture of novel active pharmaceutical ingredients (APIs). Among these, 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) has emerged as a critical intermediate. The oxazole core serves as a rigid, planar bioisostere for amide bonds, frequently utilized in the design of kinase inhibitors, peptidomimetics, and targeted protein degraders.

For analytical chemists and synthetic biologists, the precise characterization of this compound—specifically distinguishing between its average molecular weight and monoisotopic exact mass—is paramount. This whitepaper provides an authoritative guide on the physicochemical profiling, high-resolution mass spectrometry (HRMS) validation, and downstream synthetic applications of this specialized building block.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of a building block dictates how it will behave during liquid chromatography (LC), mass spectrometry (MS), and organic synthesis.

The molecule consists of an oxazole-4-carboxylic acid core with a tert-butyloxycarbonyl (Boc) protected amine at the 2-position.

  • Causality of the Boc Group: The Boc group is strategically employed to mask the nucleophilicity of the exocyclic amine. Without this protection, the activation of the carboxylic acid during peptide coupling would lead to uncontrolled self-polymerization. Furthermore, the bulky, hydrophobic tert-butyl moiety significantly increases the compound's lipophilicity, improving its solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF)[1].

  • Causality of the Oxazole Core: The oxazole ring provides a rigid hydrogen-bond acceptor (the nitrogen atom) while maintaining a low molecular footprint, making it ideal for fitting into tight enzymatic binding pockets.

Table 1: Key Physicochemical and Mass Parameters
ParameterValueAnalytical Significance
Chemical Name 2-((tert-butoxycarbonyl)amino)oxazole-4-carboxylic acidStandard IUPAC nomenclature.
CAS Number 1258411-50-5Unique registry identifier.
Molecular Formula C9H12N2O5Dictates isotopic distribution.
Average Molecular Weight 228.20 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 228.0746 DaCritical for HRMS identification and formula validation.
Physical Form Off-white solidVisual indicator of purity (typically ≥95%).

Mass Spectrometry & Exact Mass Characterization

In pharmaceutical quality control, relying on the average molecular weight (228.20 g/mol ) is insufficient for structural confirmation. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, requires the monoisotopic exact mass . This value (228.0746 Da) is calculated using the mass of the most abundant isotopes of each element ( 12C , 1H , 14N , 16O ).

Diagnostic Fragmentation Pathway

When subjected to Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 229.0819 .

To create a self-validating analytical system , analysts apply Collision-Induced Dissociation (CID). The Boc group is highly labile under CID conditions. The fragmentation predictably yields a concerted or sequential neutral loss of isobutylene (56.0626 Da) and carbon dioxide (43.9898 Da). Observing the resulting oxazole core product ion at m/z 129.0295 definitively confirms the presence of the Boc-protected amine.

MSFragmentation Parent [M+H]+ Precursor Ion m/z 229.0819 LossIsobutylene Intermediate Ion m/z 173.0193 Parent->LossIsobutylene - Isobutylene (56 Da) CID Energy: 15 eV LossCO2 Product Ion (Oxazole Core) m/z 129.0295 Parent->LossCO2 Concerted Loss (100 Da) CID Energy: 25 eV LossIsobutylene->LossCO2 - CO2 (44 Da) Diagnostic Boc Cleavage

Figure 1: Diagnostic ESI+ MS/MS fragmentation pathway of the Boc-protected amine group.

Experimental Workflow: LC-HRMS Validation Protocol

To ensure data integrity and trustworthiness, the following step-by-step methodology outlines a self-validating protocol for confirming the exact mass of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Step 1: Standard Preparation Weigh exactly 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Causality: Methanol ensures complete solvation of the lipophilic Boc group while remaining MS-compatible.

Step 2: Working Solution & Blank Generation Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) to yield a 1 µg/mL working solution. Prepare a blank using only the diluent. Causality: The 0.1% FA acts as a proton source, drastically enhancing ionization efficiency in ESI+ mode. The blank ensures no system carryover is falsely identified as the analyte.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Inject 2 µL.

Step 4: HRMS Acquisition & Data Validation Operate the HRMS in ESI+ mode (Capillary: 3.5 kV, Desolvation Temp: 350°C). Extract the ion chromatogram (EIC) for m/z 229.0819 with a mass tolerance window of ±5 ppm. If the observed mass falls within this window and the MS/MS spectra match the diagnostic fragmentation (Figure 1), the chemical identity is validated.

Synthetic Utility & Drug Development Applications

In synthetic workflows, this compound is primarily utilized as an electrophilic coupling partner. The carboxylic acid at the 4-position is activated using standard coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base like DIPEA.

Following the successful formation of an amide bond with a target primary or secondary amine, the Boc group is removed (deprotected) using strong acidic conditions, such as Trifluoroacetic acid (TFA) in DCM or Hydrochloric acid (HCl) in 1,4-dioxane. This reveals the highly reactive 2-amino group for subsequent functionalization, allowing for the rapid assembly of complex, multi-ring API scaffolds[1].

SyntheticWorkflow SM Boc-Amino-Oxazole-4-Carboxylic Acid (CAS: 1258411-50-5) Activation Carboxylic Acid Activation (HATU / DIPEA) SM->Activation Step 1: Activation Coupling Amide Bond Formation (Reaction with Target Amine) Activation->Coupling Step 2: Nucleophilic Attack Deprotection Boc Deprotection (TFA in DCM or HCl in Dioxane) Coupling->Deprotection Step 3: Acidic Cleavage Product 2-Amino-Oxazole-4-Carboxamide (Active API Building Block) Deprotection->Product Step 4: Neutralization

Figure 2: Standard synthetic workflow for integrating the oxazole building block into API scaffolds.

Safety, Handling, and Storage

Despite its utility, 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid must be handled with standard laboratory safety protocols. According to established Material Safety Data Sheets (MSDS), the compound carries specific hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

Storage Protocol: The compound should be stored at room temperature in a tightly sealed container, protected from moisture and strong oxidizing agents, to prevent premature degradation of the Boc group.

References

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

A Methodological Approach in the Absence of Publicly Available Data Foreword: Navigating Data Scarcity in Chemical Research A comprehensive search of publicly accessible scientific databases and literature reveals a nota...

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Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Approach in the Absence of Publicly Available Data

Foreword: Navigating Data Scarcity in Chemical Research

A comprehensive search of publicly accessible scientific databases and literature reveals a notable scarcity of detailed experimental data for the crystal structure and Nuclear Magnetic Resonance (NMR) spectra of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid. This guide, therefore, adopts a strategic, methodological approach. It will serve as a detailed roadmap for researchers, outlining the necessary experimental and analytical workflows to fully characterize this compound. While direct experimental data for the target molecule is not available, this whitepaper will leverage data from closely related analogs to provide context and illustrate the expected outcomes of such analyses. This approach ensures a scientifically rigorous and practically valuable resource for professionals in drug development and chemical research.

The Significance of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid in Medicinal Chemistry

Oxazole-4-carboxylic acid derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry. They often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 2-position makes this particular molecule a stable and versatile building block for peptide synthesis and the development of novel pharmaceuticals. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization in drug design and discovery.

Part I: Elucidation of the Crystal Structure

The determination of the single-crystal X-ray structure is the gold standard for unambiguously establishing the molecular connectivity, conformation, and intermolecular interactions of a crystalline solid.

Proposed Experimental Workflow for Crystal Growth and X-ray Diffraction

The first and often most challenging step is to obtain single crystals of sufficient quality for X-ray diffraction analysis.

Step-by-Step Protocol for Crystallization:

  • Purification of the Material: The starting material, 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, must be of high purity (>98%). This can be achieved by recrystallization or column chromatography.

  • Solvent Screening: A broad range of solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow cooling to promote crystal growth. Suitable solvents might include methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof with water.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

Diagram of the Crystallization Workflow:

G cluster_0 Crystallization Protocol start High-Purity Compound (>98%) solvent_screening Solvent Screening (e.g., Methanol, Ethanol, Acetonitrile) start->solvent_screening crystallization_method Crystallization Technique (Slow Evaporation or Vapor Diffusion) solvent_screening->crystallization_method crystal_harvesting Crystal Harvesting & Flash-Cooling crystallization_method->crystal_harvesting xray_diffraction Single-Crystal X-ray Diffraction crystal_harvesting->xray_diffraction

Caption: A generalized workflow for obtaining single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement

The flash-cooled crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector. The resulting data is then processed to determine the unit cell parameters and the electron density map of the molecule, which is used to solve and refine the crystal structure.

Anticipated Structural Features

While a definitive crystal structure is not available, we can anticipate several key features based on the molecular structure of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid:

  • Planarity of the Oxazole Ring: The oxazole ring is an aromatic heterocycle and is expected to be largely planar.

  • Conformation of the Boc Group: The tert-butoxycarbonyl group will adopt a specific conformation relative to the oxazole ring.

  • Intermolecular Hydrogen Bonding: The carboxylic acid moiety provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The amino group, even with the Boc protection, may also participate in weaker hydrogen bonding. It is highly probable that the crystal packing will be dominated by hydrogen bonding interactions between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended chains.

Part II: NMR Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Standard Protocol for NMR Sample Preparation and Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Diagram of the NMR Analysis Workflow:

G cluster_1 NMR Spectroscopy Workflow sample_prep Sample Preparation (5-10 mg in deuterated solvent) h1_nmr 1D ¹H NMR Acquisition sample_prep->h1_nmr c13_nmr 1D ¹³C NMR Acquisition sample_prep->c13_nmr nmr_2d 2D NMR (COSY, HSQC, HMBC) h1_nmr->nmr_2d c13_nmr->nmr_2d data_analysis Spectral Analysis & Peak Assignment nmr_2d->data_analysis

Caption: A standard workflow for the NMR spectroscopic analysis of an organic compound.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the chemical structure and data from analogous compounds, the following are the anticipated chemical shifts for 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Oxazole C5-H~8.0 - 8.5s
Carboxylic Acid -OH> 10 (broad)s
Amine N-H~9.0 - 10.0 (broad)s
tert-butyl -CH₃~1.5s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Carboxylic Acid C=O~160 - 165
Oxazole C2~158 - 162
Boc C=O~150 - 155
Oxazole C4~135 - 140
Oxazole C5~125 - 130
Boc quaternary C~80 - 85
Boc -CH₃~28

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the structural and spectroscopic characterization of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid. The outlined protocols for single-crystal X-ray diffraction and NMR spectroscopy represent standard, robust methods in chemical analysis. The successful application of these methodologies would yield invaluable data, solidifying the structural understanding of this important synthetic building block and paving the way for its informed application in the development of novel therapeutics. It is our hope that this guide will stimulate further research into this and related compounds, leading to the public availability of the experimental data discussed herein.

Exploratory

Comprehensive Solubility Profiling of 2-Boc-amino-oxazole-4-carboxylic Acid in Polar Aprotic Solvents

Executive Summary 2-Boc-amino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) is a highly versatile extensively utilized in fragment-based drug discovery (FBDD) and the synthesis of complex peptidomimetics[1]. Due to its r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Boc-amino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) is a highly versatile extensively utilized in fragment-based drug discovery (FBDD) and the synthesis of complex peptidomimetics[1]. Due to its rigid oxazole core paired with a hydrophobic tert-butyloxycarbonyl (Boc) protecting group and a polar carboxylic acid moiety, the molecule exhibits complex solvation thermodynamics. This technical guide elucidates the mechanistic solubility profile of this compound in polar aprotic solvents, providing researchers with actionable, self-validating protocols for maximizing dissolution during synthetic workflows.

Mechanistic Solvation Dynamics

The solubility of a molecule is dictated by the energy required to disrupt its crystalline lattice versus the thermodynamic energy released upon solvation. For 2-Boc-amino-oxazole-4-carboxylic acid, the crystalline lattice is stabilized by strong intermolecular hydrogen bonding between the carboxylic acid (-COOH) donor and the carbamate (-NH) groups.

Polar aprotic solvents are uniquely suited to dissolve this compound. They possess high dipole moments and act as potent without acting as Hydrogen Bond Donors (HBDs)[2].

Causality in Solvent Selection: The oxygen atom in the sulfoxide group of DMSO or the carbonyl group of DMF aggressively accepts hydrogen bonds from the solute's -COOH and -NH protons. Because these solvents lack HBD capabilities, they do not strongly solvate the carboxylate anion (if transiently formed), but their high dielectric constants stabilize the overall polarizability of the oxazole ring, preventing premature precipitation during peptide coupling cycles[3].

Mechanism cluster_0 Polar Aprotic Solvation Dynamics Solute 2-Boc-amino-oxazole- 4-carboxylic acid HBA Hydrogen Bond Acceptors (S=O, C=O, C=N) Solute->HBA Solvates -COOH & -NH Dipole High Dipole Moment (Ion-Dipole Stabilization) Solute->Dipole Stabilizes Oxazole Ring Aprotic Lack of H-Bond Donors (Prevents Anion Solvation) Solute->Aprotic Maintains Free Carboxylate

Fig 1. Solvation mechanics of 2-Boc-amino-oxazole-4-carboxylic acid in polar aprotic media.

Comparative Solubility Profiles in Key Solvents

Based on physical organic principles and the empirical handling of , the solubility profile follows a predictable hierarchy governed by solvent polarity and HBA basicity[3].

  • DMSO & NMP (Optimal) : These solvents exhibit the highest solubilizing power. DMSO's high dielectric constant (ε = 46.7) and strong HBA basicity make it the gold standard for preparing concentrated stock solutions.

  • DMF (Highly Effective) : The industry standard for peptide coupling reactions. DMF provides excellent solubility while being significantly easier to remove in vacuo than DMSO or NMP.

  • Acetonitrile (Moderate) : MeCN has a lower HBA capacity. Solubility here is highly temperature-dependent, making it an excellent candidate for controlled recrystallization rather than primary stock solution preparation.

  • THF & Acetone (Marginal) : The ethereal oxygen in THF is a weaker HBA compared to amides or sulfoxides. Solubility is limited, often requiring sonication or gentle heating to achieve clarity.

Quantitative Data Summary

The following table synthesizes the physicochemical properties of the solvents against the expected solubility thresholds for the target molecule.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityEstimated Solubility Range (25°C)
Dimethyl Sulfoxide (DMSO) 46.73.96Very High> 100 mg/mL
N-Methyl-2-pyrrolidone (NMP) 32.24.09Very High> 100 mg/mL
N,N-Dimethylformamide (DMF) 36.73.82High50 - 100 mg/mL
Acetonitrile (MeCN) 37.53.92Low10 - 30 mg/mL
Tetrahydrofuran (THF) 7.51.75Moderate< 10 mg/mL

Experimental Methodology: Self-Validating Equilibrium Solubility Protocol

To generate precise, reproducible quantitative data for 2-Boc-amino-oxazole-4-carboxylic acid, the isothermal coupled with HPLC-UV quantification is the gold standard[2]. As a Senior Application Scientist, I mandate this protocol be executed as a self-validating system to eliminate false positives caused by supersaturation or invisible particulate suspension.

Step-by-Step Protocol:
  • Preparation of Saturated Suspensions : Add an excess of 2-Boc-amino-oxazole-4-carboxylic acid solid (e.g., 200 mg) to 1.0 mL of the target polar aprotic solvent in a sealed 2 mL amber glass HPLC vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the electron-rich oxazole ring during prolonged equilibration.

  • Isothermal Equilibration : Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C and agitate at 500 RPM for 48 hours.

    • Self-Validation: Sample aliquots at exactly 24h and 48h. If the concentration difference between the two time points is <5%, thermodynamic equilibrium is definitively confirmed.

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.

    • Causality: Centrifugation prior to filtration pellets the excess solid. If you filter directly, the highly hydrophobic Boc groups will adsorb onto the microfilter membrane, artificially lowering the measured concentration of the filtrate.

  • Microfiltration : Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly required due to the chemically aggressive nature of solvents like DMF and DMSO).

  • Dilution and HPLC-UV Quantification : Dilute the filtered aliquot immediately with the HPLC mobile phase (e.g., 50:50 Water:MeCN with 0.1% TFA) to prevent spontaneous precipitation. Quantify against a pre-established 5-point calibration curve using a C18 column and UV detection at ~254 nm.

Workflow N1 Step 1: Excess Solid Addition (2-Boc-amino-oxazole-4-carboxylic acid) N3 Step 3: Isothermal Equilibration (Shake-flask at 25°C for 48h) N1->N3 N2 Step 2: Solvent Dispensing (DMF, DMSO, NMP, etc.) N2->N3 N4 Step 4: Phase Separation (Centrifugation & Microfiltration) N3->N4 Ensures saturation N5 Step 5: HPLC-UV Quantification (Against standard calibration curve) N4->N5 Removes undissolved particulates N6 Step 6: Data Analysis & Solubility Profiling N5->N6 Validates concentration

Fig 2. Self-validating shake-flask equilibration workflow for solubility determination.

Conclusion

Understanding the solubility profile of 2-Boc-amino-oxazole-4-carboxylic acid is critical for optimizing reaction kinetics and avoiding premature precipitation in automated peptide synthesizers. By leveraging strong polar aprotic solvents like DMSO and DMF, chemists can fully exploit the H-bond accepting nature of these media to disrupt the compound's crystalline lattice, ensuring homogeneous and highly efficient downstream transformations.

References

Sources

Foundational

pKa Determination of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid: A Comprehensive Methodological Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Structural Causality As a Senior Application Scientist, I approach the physicochemical characterization of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the physicochemical characterization of novel molecular entities not merely as a routine assay, but as a multi-parameter thermodynamic challenge. The molecule 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry. Accurate determination of its acid dissociation constant (pKa) is paramount, as this metric governs the molecule's aqueous solubility, lipophilicity (logD), membrane permeability, and ultimate formulation strategy[1].

To design a robust pKa determination protocol, we must first analyze the causality dictated by the molecule's structure:

  • Carboxylic Acid (-COOH) at C4: This is the primary ionizable center. The electron-withdrawing nature of the adjacent oxazole ring typically depresses the pKa compared to aliphatic carboxylic acids, yielding an expected pKa in the range of 3.5 to 4.2.

  • Oxazole Nitrogen (N3): While oxazole nitrogens can act as weak bases, the intense electron-withdrawing effects of the C4-carboxylic acid and the C2-carbamate severely deplete the ring's electron density. Consequently, the N3 basicity is pushed well below physiological relevance (expected pKa < 1.0).

  • Boc-Amino Group (-NH-Boc) at C2: Carbamates are extremely weak acids (pKa > 12) and will not ionize under standard aqueous conditions.

The critical challenge in analyzing this molecule is its poor aqueous solubility . The bulky, lipophilic tert-butyl group combined with the planar aromatic oxazole ring ensures that the neutral, un-ionized form of the molecule will readily precipitate in water. Therefore, standard aqueous potentiometry will fail, necessitating a self-validating, orthogonal analytical strategy.

Ionization cation Cationic Form (Protonated Oxazole N) pH < 1 neutral Neutral Form (Un-ionized -COOH) pH 1.5 - 2.5 cation->neutral pKa₁ < 1.0 anion Anionic Form (Deprotonated -COO⁻) pH > 4.5 neutral->anion pKa₂ ~ 3.8

Logical relationship of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid ionization states.

Methodological Strategy: The Self-Validating System

A single analytical technique is vulnerable to matrix effects, electrode drift, and solubility limits. To establish absolute confidence (Trustworthiness) in the reported pKa, we must construct a self-validating system.

While the OECD Test Guideline 112 outlines standard potentiometric and spectrophotometric methods for dissociation constants in water[2], the inherent insolubility of our target molecule requires advanced adaptations. We will employ Cosolvent Potentiometry as the foundational thermodynamic method[3], cross-validated by UV-Metric Titration (to bypass solubility limits via extreme dilution)[4], and ¹H-NMR Titration (to provide site-specific structural confirmation of the ionization event)[5].

Workflow start Analyte: 2-tert-butoxycarbonylamino- oxazole-4-carboxylic acid solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) start->solubility high_sol High Solubility (>1 mM) solubility->high_sol low_sol Low Solubility (<1 mM) solubility->low_sol potentiometry Aqueous Potentiometric Titration (OECD 112) high_sol->potentiometry cosolvent Cosolvent Potentiometry (Yasuda-Shedlovsky) low_sol->cosolvent uv_metric UV-Metric Titration (10⁻⁵ M Concentration) low_sol->uv_metric validation Orthogonal Cross-Validation via ¹H-NMR Titration potentiometry->validation cosolvent->validation uv_metric->validation

Decision matrix and orthogonal validation workflow for pKa determination.

Step-by-Step Experimental Protocols

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Rationale: Overcomes the low aqueous solubility of the neutral Boc-protected oxazole by titrating in mixed solvent systems and extrapolating to pure water[3].

  • Solvent Preparation: Prepare a series of methanol/water cosolvent mixtures (e.g., 30%, 40%, 50%, and 60% w/w methanol).

  • Analyte Dissolution: Dissolve the analyte at a concentration of 1.0 mM in each respective cosolvent mixture.

  • Ionic Strength Control: Add 0.15 M KCl to each solution to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration[4].

  • Electrode Calibration: Calibrate a combined glass pH electrode using Gran's plot method to read the hydrogen ion concentration directly, accounting for the liquid junction potential in mixed solvents.

  • Titration: Titrate the solution with 0.1 M standardized KOH under an inert argon atmosphere at a strictly controlled 25.0 ± 0.1 °C.

  • Data Extrapolation: Calculate the apparent pKa ( psKa​ ) for each solvent ratio. Apply the Yasuda-Shedlovsky extrapolation by plotting psKa​+log[H2​O] versus 1/ε (where ε is the dielectric constant of the mixture). Extrapolate the linear regression to the dielectric constant of pure water ( ε=78.3 ) to derive the true thermodynamic aqueous pKa[3].

Protocol B: UV-Vis Spectrophotometric Titration

Rationale: Spectrophotometry requires significantly lower analyte concentrations ( 10−5 to 10−6 M), allowing us to bypass the thermodynamic solubility limit of the neutral species entirely[4]. The oxazole chromophore's π→π∗ transition is highly sensitive to the ionization state of the adjacent C4-carboxylic acid.

  • Sample Preparation: Prepare a 50 µM stock solution of the analyte.

  • Buffer Series: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) covering a pH range of 1.5 to 6.0, maintaining a constant ionic strength of 0.15 M.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution at 25.0 °C.

  • Isosbestic Point Identification: Identify the analytical wavelengths ( λmax​ ) corresponding to the neutral and anionic species. Locate the isosbestic point to confirm a clean two-state equilibrium without degradation[2].

  • Regression Analysis: Plot the absorbance at λmax​ versus pH. Fit the resulting sigmoidal curve using non-linear regression based on the Henderson-Hasselbalch equation to extract the pKa[1].

Protocol C: ¹H-NMR Titration (Orthogonal Validation)

Rationale: NMR provides unambiguous, site-specific confirmation of the ionization event by tracking the chemical environment of specific protons[5],[1].

  • Solvent System: Dissolve the analyte in a 10% D₂O / 90% H₂O mixture. This provides the necessary deuterium lock signal while maintaining a biologically relevant aqueous solvation environment.

  • pH Adjustment: Adjust the pH of the sample across a range of 1.5 to 6.0 using micro-additions of DCl and NaOD. Measure the exact pH directly in the NMR tube using a calibrated microelectrode[6].

  • Spectral Acquisition: Acquire ¹H-NMR spectra at a minimum of 10 to 12 distinct pH points.

  • Chemical Shift Tracking: Track the chemical shift ( δ ) of the oxazole C5-H proton (typically observed as a sharp singlet around 8.0–8.5 ppm). As the C4-carboxylic acid deprotonates, the increased electron density on the oxazole ring shields the C5 proton, causing a distinct upfield shift[5].

  • Curve Fitting: Plot the chemical shift δ versus pH and determine the precise pKa from the inflection point of the resulting sigmoidal curve[6].

Quantitative Data Summary & Interpretation

By executing the orthogonal protocols described above, researchers can cross-validate their findings. A robust data package will demonstrate tight convergence between the macroscopic thermodynamic data (Potentiometry/UV) and the microscopic structural data (NMR).

Table 1: Comparative Analysis of pKa Determination Methods
ParameterAnalytical MethodExpected OutputPrimary AdvantageLimitation
pKa (C4-COOH) Cosolvent Potentiometry~3.8 ± 0.1High precision, yields true thermodynamic valueRequires mathematical extrapolation; higher sample consumption
pKa (C4-COOH) UV-Metric Titration~3.8 ± 0.1Low concentration entirely avoids solubility limitsRequires a distinct chromophore shift upon ionization
pKa (C4-COOH) ¹H-NMR Titration~3.8 ± 0.1Provides site-specific structural confirmationLower sensitivity; requires D₂O/H₂O mixture adjustments
pKa (N3-Oxazole) Computational (DFT)< 1.0Predicts non-titratable basicity accuratelyDifficult to verify experimentally in standard aqueous ranges

Conclusion

The accurate pKa determination of heavily functionalized, poorly soluble intermediates like 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid cannot be achieved through a single, rigid protocol. By analyzing the structural causality—specifically the lipophilicity of the Boc group and the electron-withdrawing nature of the oxazole core—we can proactively design a self-validating analytical matrix. The convergence of Yasuda-Shedlovsky potentiometric extrapolation, UV-metric titration, and ¹H-NMR chemical shift tracking ensures that the resulting physicochemical data is authoritative, reproducible, and ready to support downstream drug formulation and pharmacokinetic modeling.

References

  • Development of Methods for the Determination of pKa Values Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Product Properties Test Guidelines OPPTS 830.7370: Dissociation Constants in Water (Corresponds to OECD 112) Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis Source: ResearchGate / Elsevier Reference Module in Chemistry URL:[Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development Source: International Journal of Innovative Research and Scientific Studies (IJIRSS) URL:[Link]

  • Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis Source: MDPI (Molecules) URL:[Link]

Sources

Exploratory

The Mechanistic Role and Pharmacophoric Utility of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid in Biological Systems

Executive Summary In modern drug discovery, specific molecular building blocks dictate the ultimate biological mechanism of action of targeted therapeutics. 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific molecular building blocks dictate the ultimate biological mechanism of action of targeted therapeutics. 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) is a highly specialized, synthetically versatile pharmacophoric precursor. While not a standalone therapeutic, it is the critical progenitor for the 2-amino-oxazole-4-carboxamide motif—a privileged scaffold that drives the mechanism of action in numerous biological systems, most notably as an ATP-competitive kinase inhibitor and a bioisosteric replacement for carboxylic acids in viral polymerases[1][2].

This technical guide explores the causality behind its structural design, its post-functionalization mechanisms in biological systems, and the self-validating experimental workflows required to harness its potential.

Chemical Anatomy: The Autonomy of the Boc-Protected Precursor

To understand the biological utility of this molecule, one must first analyze its chemical anatomy. The compound consists of three functional zones:

  • The Oxazole Core: A five-membered aromatic heterocycle that provides a rigid, planar geometry capable of participating in π−π stacking and acting as a hydrogen-bond acceptor[3].

  • The 4-Carboxylic Acid: The primary site for synthetic functionalization. It is typically subjected to amide coupling to attach diverse solvent-exposed or selectivity-pocket-binding moieties.

  • The 2-tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group is synthetically critical. Without it, the highly nucleophilic 2-amino group would react with the 4-carboxylic acid during activation, leading to uncontrolled polymerization or self-condensation. The Boc group provides steric shielding and electronic deactivation until the desired amide bond is formed, after which it is cleaved to reveal the biologically active 2-amino pharmacophore.

Core Biological Mechanisms of Action (Post-Functionalization)

Once the 4-carboxylic acid is converted into an amide and the Boc group is removed, the resulting 2-amino-oxazole-4-carboxamide derivative engages biological targets through two primary mechanisms.

Mechanism A: ATP-Competitive Kinase Inhibition (e.g., GSK-3β)

The most prominent biological application of the 2-amino-oxazole scaffold is the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a critical target in Alzheimer's disease and oncology[1][4].

The mechanism of action relies on the precise mimicry of the adenine ring of Adenosine Triphosphate (ATP). When the derivative enters the ATP-binding pocket of the kinase:

  • Hydrogen Bond Donor: The newly revealed 2-amino group acts as a potent hydrogen bond donor, interacting directly with the backbone carbonyl of the hinge region residue (e.g., Val135 in GSK-3β)[4].

  • Hydrogen Bond Acceptor: The nitrogen atom of the oxazole ring acts as a hydrogen bond acceptor, binding to the backbone amide NH of the same hinge region[5].

  • Selectivity Direction: The 4-carboxamide linkage directs attached functional groups (such as triazoles or aryl rings) out toward the solvent-exposed region or into adjacent allosteric pockets, generating high kinase selectivity (e.g., avoiding CDK2 cross-reactivity)[1][6].

GSK3B_Pathway A 2-Amino-oxazole-4-carboxamide (Active Pharmacophore) B GSK-3β Hinge Region (Val135 / Asp133) A->B H-Bonding (Donor/Acceptor) C ATP Displacement B->C Competitive Binding D Decreased Substrate Phosphorylation (e.g., Tau, CRMP2) C->D Kinase Inhibition E Neuroprotection & Disease Modification D->E Cellular Response

Diagram 1: Mechanistic pathway of GSK-3β inhibition via the 2-amino-oxazole pharmacophore.

Mechanism B: Bioisosteric Replacement in Viral Polymerases

In antiviral drug discovery (e.g., HCV NS5B polymerase inhibitors), the oxazole-4-carboxylic acid motif acts as a bioisostere for traditional carboxylic acids[2]. Carboxylic acids often suffer from poor membrane permeability and metabolic instability. By integrating the oxazole ring, researchers maintain the necessary acidic proton and hydrogen-bonding capabilities required for allosteric target binding while significantly enhancing lipophilicity and cellular penetration[2].

Quantitative Data: Pharmacophoric Profiling

The table below summarizes the causality behind replacing a standard carboxylic acid with an oxazole-based bioisostere, demonstrating the physicochemical advantages that drive its mechanism of action in cellular assays.

PropertyStandard Carboxylic Acid2-Amino-oxazole-4-carboxamide BioisostereMechanistic Advantage
pKa ~4.5~6.5 - 7.0Improved fraction of unionized drug at physiological pH, enhancing passive diffusion.
Membrane Permeability (Papp) Low ( <5×10−6 cm/s)High ( >15×10−6 cm/s)Greater intracellular accumulation for cytosolic targets like GSK-3β.
Hinge Binding Affinity NegligibleHigh (Sub-nanomolar Kd​ )Bidentate donor-acceptor motif perfectly mimics ATP adenine binding[5].
Metabolic Stability Susceptible to glucuronidationResistantProlonged half-life and sustained target engagement in vivo.

Experimental Protocols: A Self-Validating System

To evaluate the biological mechanism of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, it must be synthetically activated and biologically assayed. The following protocol outlines a self-validating workflow for generating and testing a kinase inhibitor probe.

Phase 1: Synthesis & Deprotection
  • Amide Coupling: Dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add the desired primary amine (1.1 eq) and stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the Boc-protected intermediate.

  • Boc Cleavage (The Critical Step): Dissolve the intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature.

  • Isolation: Concentrate under vacuum and neutralize with saturated NaHCO3​ to yield the active 2-amino-oxazole-4-carboxamide. Causality: This step is mandatory; retaining the Boc group will sterically clash with the kinase hinge region, rendering the molecule biologically inert.

Phase 2: Self-Validating ADP-Glo Kinase Assay

To ensure the observed biological activity is a direct result of target engagement (and not assay artifact or cytotoxicity), an ADP-Glo assay is utilized alongside a counter-screen.

  • Enzyme Reaction: Incubate recombinant GSK-3β with the synthesized compound (in a dose-response dilution series) and ATP/substrate peptide for 60 minutes.

  • ADP Measurement: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Self-Validation (Counter-Screen): Run the exact same assay using a catalytically inactive GSK-3β mutant or an off-target kinase (e.g., CDK2)[4].

  • Data Interpretation: A true mechanism of action is validated only if luminescence (correlating to ADP production) decreases dose-dependently in the wild-type assay but remains unaffected in the counter-screen.

Experimental_Workflow Step1 1. Amide Coupling (Boc-Amino-Oxazole-4-COOH + Amine) Step2 2. Boc Deprotection (TFA/DCM Treatment) Step1->Step2 HATU/DIPEA Activation Step3 3. Kinase Assay (ADP-Glo Luminescence) Step2->Step3 Reveal 2-Amino Pharmacophore Step4 4. Data Validation (IC50 Calculation & Counter-Screen) Step3->Step4 Measure ATP Depletion

Diagram 2: Self-validating experimental workflow from chemical precursor to biological validation.

References

  • Liang, Z., et al. "Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Society for Medicines Research (SMR). "Kinase inhibitors from early research to clinic." SMR Publications. Available at:[Link]

  • Theranostics. "Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging." Theranostics Journal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Standardized, High-Yield Synthesis Protocol for 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid

Abstract This application note provides a detailed, two-step protocol for the synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical research. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical research. The synthesis begins with a modified Hantzsch-type condensation reaction between ethyl bromopyruvate and N-Boc-urea to form the intermediate, ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate. This is followed by a robust saponification of the ethyl ester to yield the final carboxylic acid. The described methodology is designed for scalability, high purity, and reproducibility, making it suitable for drug development and library synthesis workflows. We provide in-depth explanations for experimental choices, characterization data, and a visual workflow to ensure successful implementation by researchers.

Introduction and Scientific Rationale

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Specifically, 2-aminooxazole-4-carboxylic acid derivatives serve as crucial intermediates for the synthesis of complex molecules, including enzyme inhibitors and novel antibacterial agents.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable N-protection strategy, making the title compound a versatile synthon for further chemical elaboration.

Traditional methods for oxazole synthesis can suffer from harsh conditions or limited substrate scope.[3][4] The protocol detailed herein adapts a well-established pathway, analogous to the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a urea derivative.[5] This is followed by a standard ester hydrolysis, a reliable and high-yielding transformation.[6][7] This approach was chosen for its use of readily available starting materials, mild reaction conditions, and straightforward purification procedures, ensuring high fidelity and yield.

Overall Synthetic Scheme

The synthesis is performed in two distinct parts as illustrated below:

Part A: Formation of the oxazole ring to produce the ethyl ester intermediate. Part B: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

(Self-generated image, for illustration only)

Part A: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate

This initial step involves the formation of the core oxazole ring through a condensation and cyclization reaction.

Reaction Scheme

(Self-generated image, for illustration only)

Mechanistic Insight

The reaction proceeds via a Hantzsch-type mechanism. The nitrogen atom of N-Boc-urea acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the enol or enolate oxygen attacks the urea carbonyl, and subsequent dehydration leads to the formation of the aromatic oxazole ring. This pathway is a well-established method for constructing five-membered heterocyclic rings.[3][4]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
Ethyl bromopyruvate195.021.95 g10.01.0
N-Boc-urea132.161.59 g12.01.2
Triethylamine (TEA)101.191.4 mL10.01.0
Ethanol (anhydrous)46.0750 mL--
Ethyl Acetate88.11As needed--
Saturated NaCl (brine)-As needed--
Anhydrous MgSO₄120.37As needed--
Silica Gel (230-400 mesh)-As needed--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-urea (1.59 g, 12.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add triethylamine (1.4 mL, 10.0 mmol) to the solution. Subsequently, add ethyl bromopyruvate (1.95 g, 10.0 mmol) dropwise over 5 minutes. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (ethyl bromopyruvate) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure ethyl 2-(tert-butoxycarbonylamino)oxazole-4-carboxylate.

Part B: Hydrolysis to 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid

This final step converts the intermediate ester into the desired carboxylic acid via saponification.

Reaction Scheme

(Self-generated image, for illustration only)

Mechanistic Insight

This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during the acidic work-up to yield the final carboxylic acid. This method is highly effective for converting esters to carboxylic acids under mild conditions that preserve the Boc-protecting group.[2]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (from Part A)Moles (mmol)Eq.
Ethyl 2-(Boc-amino)oxazole-4-carboxylate270.282.16 g8.01.0
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.960.67 g16.02.0
Tetrahydrofuran (THF)72.1124 mL--
Methanol (MeOH)32.048 mL--
Deionized Water18.028 mL--
Hydrochloric Acid (1M HCl)36.46As needed--
Ethyl Acetate88.11As needed--
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ester intermediate (2.16 g, 8.0 mmol) in a solvent mixture of THF (24 mL), methanol (8 mL), and water (8 mL).

  • Reagent Addition: Add lithium hydroxide monohydrate (0.67 g, 16.0 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate) until the starting ester spot has completely disappeared.

  • Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring to acidify the solution to a pH of ~3. A white precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water (2 x 10 mL) to remove any remaining salts. Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Characterization of Final Product

TestExpected Result
Appearance White to off-white solid
Melting Point ~185-190 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 10.5-11.5 (br s, 1H, NH), 8.3-8.5 (s, 1H, oxazole-H), 1.4-1.5 (s, 9H, Boc-CH₃)
¹³C NMR (101 MHz, DMSO-d₆) δ 162.5 (C=O, acid), 158.0 (C=O, Boc), 145.0 (C2-oxazole), 140.0 (C5-oxazole), 125.0 (C4-oxazole), 80.0 (Boc-quat C), 28.0 (Boc-CH₃)
HRMS (ESI) m/z: [M+H]⁺ calcd for C₁₀H₁₃N₂O₅: 243.0824; found: 243.0822

Note: Expected NMR shifts are estimates based on similar structures and may vary slightly.

Process Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

SynthesisWorkflow cluster_part_a Part A: Ester Synthesis cluster_part_b Part B: Hydrolysis A1 1. Dissolve N-Boc-urea & TEA in Ethanol A2 2. Add Ethyl Bromopyruvate A1->A2 A3 3. Reflux for 4-6h A2->A3 A4 4. Evaporate Solvent A3->A4 A5 5. EtOAc Extraction & Wash A4->A5 A6 6. Dry & Concentrate A5->A6 A7 7. Column Chromatography A6->A7 A_Product Pure Ester Intermediate A7->A_Product B1 1. Dissolve Ester in THF/MeOH/H2O A_Product->B1 Proceed to Hydrolysis B2 2. Add LiOH·H₂O B1->B2 B3 3. Stir at RT for 2-4h B2->B3 B4 4. Evaporate Organics B3->B4 B5 5. Acidify with 1M HCl to pH 3 B4->B5 B6 6. Vacuum Filtration B5->B6 B7 7. Wash with Cold H₂O & Dry B6->B7 B_Product Final Product: 2-(Boc-amino)oxazole-4-carboxylic acid B7->B_Product

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Part A Incomplete reaction; impure ethyl bromopyruvate; moisture in reaction.Increase reflux time and monitor by TLC. Use freshly opened or distilled ethyl bromopyruvate. Ensure anhydrous ethanol is used.
Multiple spots on TLC after Part A Side reactions or decomposition.Ensure dropwise addition of ethyl bromopyruvate. Avoid excessively high temperatures during reflux.
Incomplete hydrolysis in Part B Insufficient LiOH; short reaction time; poor solubility of ester.Increase LiOH to 2.5-3.0 equivalents. Extend reaction time. Increase the proportion of THF in the solvent mixture to improve solubility.
Product oiling out during acidification Supersaturation or presence of organic impurities.Add 1M HCl more slowly while vigorously stirring in an ice bath. If it persists, extract the product with ethyl acetate, then dry and concentrate.
Boc group deprotection Accidental exposure to strong acid.During acidification, do not let the pH drop below 2-3. Perform the acidification step in an ice bath to minimize side reactions.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Ethyl bromopyruvate is a lachrymator and is corrosive. Handle with extreme care.

  • Triethylamine is flammable and has a strong odor.

  • Handle hydrochloric acid and lithium hydroxide with care as they are corrosive.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

  • Štursa, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. Available at: [Link]

  • Tominaga, Y., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vacondio, F., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Szabó, K., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Powner, M. W., et al. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature. Available at: [Link]

  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Available at: [Link]

  • Guntreddi, T., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2016). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Journal of the American Chemical Society. Available at: [Link]

  • Magrioti, V., et al. (2002). Synthesis of 2-amino alcohols and unnatural amino acids from serine. ARKIVOC. Available at: [Link]

  • Hassan, S. W., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Available at: [Link]

  • Müller, T. J. J., et al. (2009). A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence. Synlett. Available at: [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]

  • Karade, N. N., et al. (2019). Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. ChemistrySelect. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Kumar, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vantourout, J. C., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available at: [Link]

Sources

Application

Application Note: Optimized Peptide Coupling Strategies for 2-(tert-Butoxycarbonylamino)oxazole-4-carboxylic Acid

Introduction & Chemical Context The incorporation of heteroaromatic scaffolds into peptide backbones is a cornerstone strategy in the development of peptidomimetics, foldamers, and bioinspired catalysts[1]. Among these,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The incorporation of heteroaromatic scaffolds into peptide backbones is a cornerstone strategy in the development of peptidomimetics, foldamers, and bioinspired catalysts[1]. Among these, the oxazole ring represents a privileged pharmacophore. Specifically, 2-(tert-butoxycarbonylamino)oxazole-4-carboxylic acid (Boc-amino-oxazole-4-carboxylic acid) is a highly valuable bifunctional building block.

However, coupling this specific heterocyclic amino acid presents unique synthetic challenges:

  • Electronic Deactivation: The electron-withdrawing nature of the oxazole ring reduces the nucleophilicity of the C4-carboxylate once activated, often leading to sluggish reaction kinetics compared to standard aliphatic amino acids[2].

  • Orthogonal Protection Constraints: The exocyclic amine at the 2-position is protected by a tert-butyloxycarbonyl (Boc) group. Because the Boc group is highly acid-labile[3], all coupling conditions and subsequent workups must strictly avoid strong anhydrous acids to prevent premature deprotection and subsequent polymerization.

This application note provides field-proven, self-validating protocols for the efficient amidation of Boc-amino-oxazole-4-carboxylic acid, focusing on the causality behind reagent selection and reaction optimization.

Comparative Analysis of Coupling Reagents

To overcome the inherent deactivation of the oxazole-4-carboxylic acid, highly efficient coupling reagents are required. Traditional carbodiimides (like DCC or EDC) often result in incomplete conversions or require extended reaction times. Modern uronium/aminium salts and phosphonic anhydrides provide superior kinetics and yields[4].

Table 1: Quantitative Comparison of Coupling Reagents for Oxazole-4-Carboxylic Acids
Coupling ReagentActive IntermediateRelative ReactivitySide Reaction RiskByproduct RemovalRecommended Application
HATU / DIPEA OAt EsterVery HighLowModerate (Requires Chromatography)Hindered amines, discovery-scale synthesis, sluggish couplings
T3P / Pyridine Phosphonic AnhydrideHighVery LowEasy (Aqueous Extraction)Process scale-up, late-stage functionalization
EDC / HOBt OBt EsterModerateLowEasy (Aqueous Extraction)Standard unhindered primary amines
PyBOP / NMM OBt EsterHighLowModerate (Requires Chromatography)Alternative to HATU to avoid guanidinylation

Mechanistic Insights: The HATU Advantage (E-E-A-T)

For discovery-scale synthesis involving deactivated oxazole acids, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the gold standard[2][5].

The Causality of Activation: HATU converts the oxazole-4-carboxylic acid into an extremely reactive 7-azabenzotriazole (OAt) active ester. The superiority of HATU over its analog HBTU lies in the nitrogen atom at the 7-position of the HOAt leaving group. This pyridine-like nitrogen provides anchimeric assistance (intramolecular base catalysis), hydrogen-bonding with the incoming amine and perfectly orienting it for nucleophilic attack on the carbonyl carbon.

Furthermore, DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, thereby suppressing the formation of unwanted amides[5].

G A Oxazole-4-COOH C Carboxylate Anion A->C Deprotonation B DIPEA B->C E OAt Active Ester C->E Activation D HATU D->E G Target Amide E->G Amidation F Amine F->G

Mechanistic pathway of HATU-mediated activation of oxazole-4-carboxylic acid.

Experimental Methodologies

Protocol A: High-Efficiency Solution-Phase Coupling using HATU/DIPEA

Designed for complex, sterically hindered, or weakly nucleophilic amines.

Self-Validating Premise: Pre-activation is mandatory. If the amine is added simultaneously with HATU, the amine can attack the uronium carbon of HATU, forming a dead-end guanidino byproduct.

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with Boc-amino-oxazole-4-carboxylic acid (1.0 equiv, typically 0.5 mmol) and dissolve in anhydrous DMF (5.0 mL) under an inert atmosphere (Argon/N2)[2].

  • Pre-Activation: Add DIPEA (2.5 equiv). Stir for 2 minutes to ensure complete deprotonation. Add HATU (1.1 equiv) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the OAt active ester. Stir at room temperature for exactly 5–10 minutes.

  • Coupling: Dissolve the target amine (1.1 equiv) in a minimal amount of anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Validation: Monitor via LC-MS. The starting acid mass ( [M+H]+≈229.2 ) should disappear, replaced by the product mass.

  • Mild Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid ( 2×15 mL) to remove excess DIPEA and unreacted amine. Crucial: Do not use 1M HCl, as it will cleave the Boc group[3].

    • Saturated aqueous NaHCO3​ ( 2×15 mL) to remove HOAt and acidic byproducts.

    • Brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc gradients) to yield the pure oxazole-4-carboxamide.

Workflow S1 1. Dissolution (DMF) S2 2. Pre-Activation (HATU + DIPEA) S1->S2 S3 3. Coupling (Add Amine) S2->S3 S4 4. Quench (Citric Acid) S3->S4 S5 5. Purification (Flash Column) S4->S5

Standard workflow for the solution-phase coupling of Boc-amino-oxazole-4-carboxylic acid.
Protocol B: Scalable Amidation using T3P

Designed for process scale-up where chromatographic purification is undesirable.

The Causality of T3P: Propylphosphonic anhydride (T3P) is a highly effective, low-toxicity coupling reagent that drives amidation through the formation of robust P-O bonds. Its primary advantage is that all its byproducts are highly water-soluble phosphonic acids, allowing for isolation of the target peptide via simple phase separation[4][6].

Step-by-Step Procedure:

  • Preparation: In a dry flask, combine Boc-amino-oxazole-4-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Stir for 5 minutes at room temperature.

  • Activation: Dropwise add a 50% solution of T3P in EtOAc (1.5 equiv)[6].

  • Reaction: Heat the mixture to 40–50 °C for 6–12 hours. The elevated temperature is often required to overcome the deactivated nature of the oxazole core when using T3P.

  • Aqueous Workup: Cool to room temperature and quench with water. Separate the layers. Wash the organic phase with saturated NaHCO3​ , 5% Citric Acid, and Brine.

  • Isolation: Dry over Na2​SO4​ and concentrate. The resulting product typically requires no further chromatographic purification.

Troubleshooting & Quality Control

  • Loss of Boc Group: If LC-MS reveals a mass corresponding to [M−100]+ , the Boc group has been cleaved. This is almost always due to using overly acidic conditions during the aqueous workup. Ensure the citric acid wash is no stronger than 5% w/v[3].

  • Guanidinylation (HATU Protocol): If a mass corresponding to the amine + 99 Da is observed, the amine has reacted directly with HATU. Resolve this by strictly adhering to the 5–10 minute pre-activation step before introducing the amine.

  • Incomplete Conversion: If the oxazole-4-carboxylic acid remains unconsumed, verify the anhydrous nature of the solvents. Water will rapidly hydrolyze the OAt ester back to the starting material.

References

  • Boc-Protected Amino Groups Organic Chemistry Portal [Link]

  • Hydrosilafluorenes as Recyclable Coupling Reagents for Direct Amidation of Carboxylic Acids with Amines Organic Letters - ACS Publications [Link]

  • Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers ResearchGate / PMC [Link]

  • Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]

  • WO2022032019A1 - Btk inhibitors Google P

Sources

Method

Application Note: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid in Hit-to-Lead Optimization and Scaffold Hopping

Executive Summary In modern drug discovery, the optimization of pharmacokinetic properties and the elimination of structural liabilities are paramount. 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic properties and the elimination of structural liabilities are paramount. 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) has emerged as a highly versatile, orthogonally protected building block. It is primarily utilized to introduce the 2-aminooxazole pharmacophore into lead compounds, serving as a superior bioisostere for the traditional 2-aminothiazole ring. This application note details the scientific rationale, comparative data, and self-validating synthetic protocols for utilizing this building block in targeted therapeutics.

Scientific Rationale: The Shift from Thiazoles to Oxazoles

For decades, the 2-aminothiazole core has been a staple in medicinal chemistry. However, late-stage failures of thiazole-containing candidates frequently occur due to their classification as Pan-Assay Interference Compounds (PAINS). The sulfur atom in the thiazole ring is highly susceptible to S-oxidation and exhibits unwanted reactivity with the intracellular glutathione (GSH) system, leading to off-target toxicity and false-positive screening results [1].

To circumvent these liabilities, medicinal chemists employ scaffold hopping , replacing the sulfur atom with an oxygen atom to create a 2-aminooxazole core. This bioisosteric replacement drastically improves the physicochemical profile of the molecule [2]. To synthesize these derivatives efficiently, 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is used. The tert-butoxycarbonyl (Boc) group masks the nucleophilic C2-amine, preventing self-condensation (polymerization) and allowing for highly selective amide coupling at the C4-carboxylic acid position.

BioisostereLogic A 2-Aminothiazole Scaffold • High Lipophilicity (ClogP) • PAINS Risk (GSH Reactivity) • S-Oxidation Liability B Bioisosteric Replacement (Oxygen for Sulfur) A->B Scaffold Hopping C 2-Aminooxazole Scaffold • Improved Aqueous Solubility • PAINS-Free Profile • High Metabolic Stability B->C Property Optimization D 2-tert-Butoxycarbonylamino- oxazole-4-carboxylic acid (CAS: 1258411-50-5) C->D Synthetic Building Block

Fig 1: Bioisosteric replacement from 2-aminothiazole to the protected 2-aminooxazole building block.

Quantitative Data: Scaffold Comparison

The pharmacological impact of transitioning to the 2-aminooxazole scaffold is summarized below. The data highlights why 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is increasingly preferred in hit-to-lead campaigns[1][2][3].

Property2-Aminothiazole2-AminooxazolePharmacological Impact
Lipophilicity (ClogP) HigherLowerDecreased ClogP improves aqueous solubility (log S) and reduces nonspecific protein binding.
GSH Reactivity High (PAINS alert)NegligibleEliminates false-positive assay interference and reduces off-target hepatotoxicity.
Metabolic Stability Prone to S-oxidationHighly stableExtends in vivo half-life and prevents the formation of reactive, toxic metabolites.
Target Engagement H-bond acceptor (N)H-bond acceptor (N, O)The oxygen atom provides an additional vector for hydrogen bonding in kinase active sites.

Applications in Targeted Therapeutics

The integration of the 2-aminooxazole core via this Boc-protected building block has yielded potent inhibitors across multiple therapeutic areas:

  • Antimicrobial Agents: Oxazole-containing derivatives demonstrate high efficacy against multidrug-resistant Mycobacterium tuberculosis by targeting the β-ketoacyl-acyl carrier protein synthase III (FabH) [2].

  • Kinase Inhibitors: The oxazole-4-carboxamide motif is a critical binding determinant in dual GSK-3α/β inhibitors, showing robust blood-brain barrier permeation for neurodegenerative disease models [3].

  • Protease Inhibitors: Recent structure-based drug design efforts have repurposed oxazole derivatives as covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro).

Experimental Protocol: Synthesis of 2-Aminooxazole-4-carboxamides

The following workflow details the orthogonal synthesis of target compounds using 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

ProtocolWorkflow Step1 Activation HATU, DIPEA DMF, 0°C Step2 Amide Coupling R-NH2 addition RT, 2-18h Step1->Step2 Active Ester Step3 Boc-Intermediate Isolation & QC (LC-MS) Step2->Step3 Workup Step4 Boc Deprotection 20% TFA in DCM RT, 2h Step3->Step4 Purified Step5 Final Product 2-Aminooxazole Derivative Step4->Step5 Concentration

Fig 2: Standard two-step workflow for C4-amide coupling and subsequent C2-amine deprotection.

Step 1: Amide Coupling (Activation & Conjugation)

Objective: Couple the C4-carboxylic acid to a primary or secondary amine while preserving the Boc-protected C2-amine.

  • Preparation: Dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (1.0 equiv, typically 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the solution. Stir for 15 minutes at 0 °C.

  • Coupling: Add the target amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2–18 hours, depending on the steric hindrance of the amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality of Experimental Choices: Why HATU and DIPEA? The oxazole ring is electron-withdrawing, which deactivates the C4-carboxylate toward nucleophilic attack. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming this electronic deactivation to ensure high yields. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

Step 2: Boc Deprotection

Objective: Remove the tert-butoxycarbonyl group to liberate the pharmacologically active 2-aminooxazole core.

  • Preparation: Dissolve the purified Boc-protected intermediate from Step 1 in anhydrous Dichloromethane (DCM, 4 mL).

  • Deprotection: Slowly add Trifluoroacetic acid (TFA, 1 mL) to achieve a 20% v/v TFA/DCM solution. Stir at RT for 2 hours.

  • Isolation: Concentrate the mixture under a stream of nitrogen to remove TFA and DCM. Triturate the resulting residue with cold diethyl ether to precipitate the final 2-aminooxazole-4-carboxamide as a TFA salt.

Causality of Experimental Choices: Why 20% TFA? A 20% concentration provides an optimal balance, rapidly cleaving the Boc group without degrading the electron-rich oxazole ring, which can be sensitive to prolonged exposure to neat, highly concentrated acids.

Self-Validating System (Quality Control)

To ensure the integrity of the protocol, the following in-process validations must be met:

  • Post-Coupling QC: Perform LC-MS on the crude mixture from Step 1. The protocol is validated if the starting material mass (m/z 227 [M-H]⁻) is absent, and the [M+H]⁺ peak of the Boc-protected intermediate is dominant.

  • Post-Deprotection QC: Apply a Ninhydrin stain to a TLC plate spotted with the final product. A positive (purple/blue) result confirms the successful liberation of the primary C2-amine, validating the deprotection step.

References

  • Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020. URL:[Link]

  • Juhás, M., et al. "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Pharmaceuticals, 2022. URL:[Link]

  • Bernard-Gauthier, V., et al. "Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery." ACS Chemical Neuroscience, 2015. URL:[Link]

Application

selective boc deprotection of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

An Application Note and Protocol for the Selective Boc Deprotection of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic Acid Introduction The 2-amino-oxazole-4-carboxylic acid scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Selective Boc Deprotection of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic Acid

Introduction

The 2-amino-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic use of protecting groups is fundamental in the synthesis of complex molecules derived from this scaffold. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its relatively mild removal. However, the selective deprotection of the Boc group in the presence of other sensitive functionalities, such as the oxazole ring and the carboxylic acid on the 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, presents a significant synthetic challenge.

This application note provides a detailed guide for the selective Boc deprotection of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid. It includes an overview of the reaction mechanism, potential challenges, and a series of optimized protocols. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Mechanism and Key Considerations

The acid-catalyzed deprotection of a Boc-protected amine is a well-established reaction. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.

Boc_Deprotection Boc-N(H)-R Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc-N(H)-R->Protonated_Boc + H+ H+ H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu+ tert-Butyl Cation Amine Free Amine (R-NH2) Carbamic_Acid->Amine - CO2 CO2 CO2 Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Dissolve Dissolve Substrate in Anhydrous Solvent Cool Cool to 0 °C (for TFA method) Dissolve->Cool Add_Acid Add Deprotecting Acid Cool->Add_Acid Stir Stir at Appropriate Temperature Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Neutralize Neutralize with Base Monitor->Neutralize Reaction Complete Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (if needed) Concentrate->Purify

Method

Application Note: Strategic Incorporation of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid into Peptidomimetics

Introduction & Strategic Rationale The design of modern peptidomimetics frequently relies on the introduction of heterocyclic scaffolds to constrain backbone conformation, enhance metabolic stability, and mimic specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The design of modern peptidomimetics frequently relies on the introduction of heterocyclic scaffolds to constrain backbone conformation, enhance metabolic stability, and mimic specific secondary structures. Oxazole-containing peptides are ubiquitous in bioactive marine natural products (such as Wewakazoles and Haliclonamides) [1] and are highly valued in drug development for their ability to act as bioisosteres for trans-peptide bonds.

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) [2] is a specialized, bifunctional building block. By incorporating this moiety into a peptide sequence, researchers can introduce a rigid dipeptide surrogate. However, its successful integration via Solid-Phase Peptide Synthesis (SPPS) requires overcoming significant electronic and steric hurdles. This guide details the mechanistic rationale and validated protocols necessary to achieve high-yielding incorporation of this building block.

Mechanistic Insights & Chemical Causality

Working with 2-aminooxazole-4-carboxylic acid derivatives presents two distinct chemical challenges that dictate the experimental design:

  • Electrophilic Activation of the Oxazole-4-Carboxylate: The heteroaromatic oxazole ring exerts an electron-withdrawing effect, mildly deactivating the C4-carboxylate compared to standard aliphatic amino acids. Using standard carbodiimides (e.g., DIC/HOBt) often results in sluggish coupling and increases the risk of side reactions. Causality: To ensure rapid formation of the active ester and drive the acylation of the resin-bound amine, highly reactive uronium/aminium salts like HATU combined with HOAt (or Oxyma) and a strong base (DIPEA) are mandatory [3].

  • Nucleophilic Acylation of the Deprotected 2-Amino Group: This is the most critical bottleneck. Once the Boc protecting group is removed, the resulting 2-aminooxazole is exceptionally poor at acting as a nucleophile. Causality: The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the aromatic oxazole system. Standard coupling of the subsequent amino acid onto this nitrogen will fail. To overcome this extreme deactivation, the incoming amino acid must be activated as a highly reactive symmetric anhydride or acid chloride , and the reaction must be driven by elevated temperatures (e.g., 40°C) [3].

Experimental Workflow

SynthesisWorkflow Step1 1. Swell Peptidyl-Resin (DMF/DCM) Step2 2. Activate Oxazole-4-COOH (HATU, DIPEA, 5 min) Step1->Step2 Step3 3. Primary Coupling (Attach Oxazole to N-term) Step2->Step3 Step4 4. Boc Deprotection (50% TFA in DCM) Step3->Step4 Step5 5. Acylation of 2-Amino Group (Symmetric Anhydride, 40°C) Step4->Step5 Step6 6. Cleavage & Global Deprotection (TFA Scavenger Cocktail) Step5->Step6

Workflow for SPPS incorporation of Boc-amino-oxazole-4-carboxylic acid.

Validated Protocols

The following protocols are designed as self-validating systems. Do not rely on colorimetric assays (like the Kaiser test) after step 4.2, as the deactivated 2-aminooxazole will yield a false negative, misleading the synthesis progression.

Protocol A: Coupling the Oxazole-4-Carboxylate to the Peptide Chain
  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the vial. Stir for exactly 5 minutes to generate the active ester. The solution will turn pale yellow.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation Check: Drain the resin and wash thoroughly with DMF (5x) and DCM (5x). Perform a Kaiser test. A negative result (yellow) confirms complete coupling to the aliphatic amine.

Protocol B: Boc Deprotection of the 2-Aminooxazole

Note: Because the building block utilizes a Boc group, this step requires strongly acidic conditions, making it orthogonal to Fmoc but requiring care if acid-labile side chains are present.

  • Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) containing 2% Triisopropylsilane (TIPS) for 30 minutes at room temperature.

  • Washing: Drain and wash the resin sequentially with DCM (5x), 5% DIPEA in DMF (to neutralize the TFA salt, 3x), and DMF (5x).

Protocol C: Acylation of the Deactivated 2-Amino Group
  • Symmetric Anhydride Formation: In a dry vial, dissolve the next Fmoc-protected amino acid (1.0 mmol, 10 eq relative to resin) in 3 mL of dry DCM. Add N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq). Stir at room temperature for 20 minutes. Evaporate the DCM under a stream of nitrogen and redissolve the resulting symmetric anhydride in 2 mL of minimal DMF.

  • Acylation: Add the symmetric anhydride solution to the resin. Add Catalytic 4-Dimethylaminopyridine (DMAP) (0.01 mmol, 0.1 eq) to accelerate the reaction.

  • Thermal Drive: Agitate the reaction mixture at 40°C for 4 to 12 hours.

  • Validation Check (Critical): Perform a micro-cleavage. Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS. Confirm the mass shift corresponding to the desired coupling before proceeding to the next synthesis step.

Quantitative Optimization Data

The necessity of the symmetric anhydride method is highlighted by comparative coupling efficiencies. The table below summarizes the yield of acylating the deprotected 2-aminooxazole with an Fmoc-Ala-OH residue under various activation strategies.

Activation StrategyReagents / EquivalentsTime & TempYield (LC-MS UV Peak Area)
Standard Uronium Fmoc-Ala-OH (4 eq) / HBTU (3.8 eq) / DIPEA (8 eq)2 hours, 25°C< 15%
Advanced Uronium Fmoc-Ala-OH (4 eq) / HATU (3.8 eq) / DIPEA (8 eq)4 hours, 25°C42%
Advanced Uronium (Heated) Fmoc-Ala-OH (4 eq) / HATU (3.8 eq) / DIPEA (8 eq)4 hours, 40°C68%
Acid Chloride Fmoc-Ala-Cl (5 eq) / DIPEA (10 eq)2 hours, 25°C> 95%
Symmetric Anhydride (Fmoc-Ala)₂O (5 eq) / DMAP (0.1 eq)4 hours, 40°C> 98%

Table 1: Comparison of coupling efficiencies for the acylation of the deactivated 2-aminooxazole nitrogen. The symmetric anhydride method provides the optimal balance of high yield and avoidance of harsh, epimerization-prone acid chlorides.

Conclusion

The incorporation of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid into peptidomimetics provides profound structural rigidity and bioisosteric advantages. However, researchers must respect the distinct electronic properties of the oxazole ring. By utilizing HATU for the initial carboxylate coupling and deploying symmetric anhydrides with thermal assistance for the subsequent acylation of the deactivated 2-amino group, high-purity macrocyclic and linear peptidomimetic scaffolds can be reliably synthesized.

References

  • Naturally Occurring Oxazole-Containing Peptides. Marine Drugs (MDPI). Available at:[Link]

  • New Oxazole-Based Peptidomimetics: Useful Building Blocks for the Synthesis of Orthogonally Protected Macrocyclic Scaffolds. Organic Letters (ACS Publications). Available at:[Link]

Application

Application Note: Protocols for Amide Bond Formation with 2-Boc-amino-oxazole-4-carboxylic Acid

Executive Summary & Chemical Context 2-Boc-amino-oxazole-4-carboxylic acid is a highly valued scaffold in medicinal chemistry, frequently utilized as a rigid bioisostere for peptides and a core pharmacophore in kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Boc-amino-oxazole-4-carboxylic acid is a highly valued scaffold in medicinal chemistry, frequently utilized as a rigid bioisostere for peptides and a core pharmacophore in kinase inhibitors and antimicrobial agents . However, the unique physicochemical properties of the oxazole ring present specific challenges during amide bond formation.

The electron-deficient nature of the oxazole ring exerts an electron-withdrawing effect on the C4-carboxylic acid. While this increases the electrophilicity of the activated ester—making it highly reactive toward aminolysis—it simultaneously makes the intermediate exceptionally susceptible to premature hydrolysis if trace water is present. Furthermore, the acid-labile tert-butyloxycarbonyl (Boc) protecting group at the C2-amino position dictates that all coupling conditions must remain strictly neutral or basic to prevent premature deprotection.

Mechanistic Causality & Reagent Selection

To ensure a self-validating and high-yielding workflow, the selection of coupling reagents must be deliberate, balancing reactivity with functional group tolerance.

  • HATU / DIPEA (High-Efficiency Coupling): HATU is the gold standard for coupling unreactive or sterically hindered amines to the oxazole core. HATU generates an O-At (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides crucial neighboring group participation, forming a hydrogen bond with the incoming amine and drastically accelerating the coupling rate . N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, which could otherwise lead to unwanted guanylation of the base .

  • T3P / Pyridine (Scalable & Green Coupling): Propylphosphonic anhydride (T3P) is the optimal choice for scale-up. T3P activates the carboxylic acid to form a mixed anhydride. It is exceptionally mild, completely eliminates the risk of Boc-deprotection, and produces exclusively water-soluble phosphate byproducts. This allows for isolation via simple aqueous extraction, bypassing the tedious chromatography required to remove the tetramethylurea byproduct generated by HATU .

G A 2-Boc-amino-oxazole- 4-carboxylic acid B HATU + DIPEA (Deprotonation & Activation) A->B C O-At Active Ester Intermediate B->C Rapid (<15 min) D Primary/Secondary Amine (Aminolysis) C->D E Target Oxazole Amide D->E High Yield F Tetramethylurea + HOAt (Aqueous Waste) D->F Byproducts

Mechanistic pathway of HATU-mediated amide coupling with 2-Boc-amino-oxazole-4-carboxylic acid.

Quantitative Reagent Comparison

The following table summarizes the field-proven performance metrics of primary coupling strategies for this specific oxazole scaffold.

Coupling ReagentBaseSolventTypical TimeYield RangeByproduct RemovalBest Application
HATU DIPEA (3.0 eq)DMF or DCM1 - 3 h85 - 98%ChromatographyHindered/unreactive amines; discovery scale.
T3P (50% in EtOAc) Pyridine (3.0 eq)EtOAc or THF4 - 12 h75 - 90%Aqueous ExtractionScale-up; sensitive chiral amines.
EDC·HCl / HOBt DIPEA (3.0 eq)DCM12 - 24 h60 - 80%Aqueous ExtractionCost-sensitive routine library synthesis.

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency Microscale Coupling (HATU/DIPEA)

Designed for discovery chemistry where maximum conversion of valuable amines is required.

  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Purge with dry Nitrogen ( N2​ ) or Argon.

  • Dissolution: Dissolve 2-Boc-amino-oxazole-4-carboxylic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (0.1 M concentration). Causality: Anhydrous DMF is critical; trace water will rapidly hydrolyze the highly electrophilic O-At ester back to the starting material.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 10–15 minutes.

    • Self-Validation Checkpoint: The solution typically transitions to a pale yellow color, indicating the formation of the active O-At ester. LC-MS of an aliquot quenched in methanol should show the methyl ester adduct.

  • Aminolysis: Add the desired amine (1.2 equiv). If the amine is an HCl salt, add an additional 1.0 equiv of DIPEA. Stir at room temperature for 1 to 3 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10 volumes). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated aqueous NaHCO3​ (1x) to remove acidic impurities, and brine (1x). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to remove the tetramethylurea byproduct.

Protocol B: Scalable & Green Coupling (T3P/Pyridine)

Designed for multigram scale-up, avoiding toxic coupling reagents and tedious chromatography.

  • Preparation: In a round-bottom flask, suspend 2-Boc-amino-oxazole-4-carboxylic acid (1.0 equiv, e.g., 10 mmol) and the target amine (1.05 equiv) in Ethyl Acetate (EtOAc) (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, accelerating the T3P activation without risking epimerization or Boc-cleavage.

  • Activation/Coupling: Dropwise add a 50% wt. solution of T3P in EtOAc (1.5 equiv). Stir the reaction at room temperature for 4 to 12 hours.

    • Self-Validation Checkpoint: Monitor by TLC (UV active). The oxazole starting material will cleanly disappear without the formation of highly polar baseline spots (which would indicate Boc deprotection).

  • Workup: Quench the reaction by adding water (5 volumes) and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer with 0.5 M aqueous HCl (1x) briefly (to remove pyridine without cleaving the Boc group), saturated NaHCO3​ (2x), and brine (1x).

  • Isolation: Dry over MgSO4​ , filter, and concentrate to yield the analytically pure amide. No column chromatography is typically required.

Troubleshooting & Self-Validating Systems

When coupling fails, the reaction mixture contains diagnostic clues. By utilizing LC-MS monitoring at the 2-hour mark, researchers can pinpoint the exact mechanical failure in the catalytic cycle.

Troubleshooting Start LC-MS Analysis at 2 Hours Q1 Is Target Amide Mass Present? Start->Q1 Workup Reaction Complete: Proceed to Workup Q1->Workup Yes Q2 Is O-At Active Ester Present? Q1->Q2 No AddAmine Amine is unreactive: Add DMAP or heat to 40°C Q2->AddAmine Yes CheckWater Activation failed/Hydrolyzed: Use anhydrous solvent Q2->CheckWater No

Self-validating troubleshooting decision tree for reaction monitoring via LC-MS.

Specific Oxazole Troubleshooting Nuances:

  • Mass -100 Da (Loss of Boc): If LC-MS indicates the target mass minus 100 Da (loss of Boc group), the reaction medium became too acidic, or localized heating occurred during reagent addition. Ensure the base (DIPEA/Pyridine) is added before the coupling reagent.

  • Formation of Azlactone: Though less common with 4-carboxylic acids compared to 5-carboxylic acids, over-activation without sufficient amine present can lead to intramolecular cyclization. Always ensure the amine is fully soluble and added promptly after the 15-minute pre-activation phase.

References

  • Pattabiraman, V. R.; Bode, J. W. "Rethinking amide bond synthesis." Nature 2011, 480, 471-479. URL:[Link]

  • Valeur, E.; Bradley, M. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chem. Soc. Rev. 2009, 38, 606-631. URL:[Link]

  • Li, J. et al. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." J. Org. Chem. 2025. URL:[Link]

  • Dunetz, J. R. et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Org. Lett. 2011, 13, 5048-5051. URL:[Link]

Method

The Versatile Building Block: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid in Modern Organic Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of well-defined molecular scaffolds is paramount. Among these, heterocyclic compounds, particularly oxazoles, have garnered signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic use of well-defined molecular scaffolds is paramount. Among these, heterocyclic compounds, particularly oxazoles, have garnered significant attention due to their prevalence in biologically active natural products and pharmaceuticals. This guide provides an in-depth exploration of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a trifunctional building block that offers synthetic chemists a powerful tool for the construction of complex molecular architectures. Its unique arrangement of a nucleophilic Boc-protected amine, an electrophilic carboxylic acid, and a stable oxazole core allows for a diverse range of chemical transformations, making it an invaluable asset in the synthesis of novel chemical entities.

Physicochemical Properties and Handling

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid is typically an off-white to white solid with a molecular weight of 228.2 g/mol .[1][2] It is advisable to store this reagent at room temperature or under refrigerated conditions (2-8°C) to ensure its long-term stability.[1][2] Standard laboratory safety protocols, including the use of personal protective equipment, should be observed when handling this compound.

PropertyValueSource
CAS Number 1258411-50-5[1][2]
Molecular Formula C₉H₁₂N₂O₅[1][2]
Molecular Weight 228.2 g/mol [1][2]
Appearance Off-white solid[1]
Purity Typically ≥95%[1]
Storage Room temperature or 2-8°C[1][2]

Synthesis of the Building Block

While not extensively detailed in readily available literature, the synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid and its derivatives often involves the construction of the oxazole ring from acyclic precursors. General methods for the synthesis of 2,4-disubstituted oxazoles from α-amino acids have been reported, which could be adapted for the synthesis of the title compound.[3] One plausible synthetic route could involve the cyclization of an appropriately substituted β-hydroxy amide derivative.[3]

Core Applications and Protocols

The utility of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid as a building block stems from the orthogonal reactivity of its functional groups. The carboxylic acid is readily activated for amide bond formation or esterification, while the Boc-protected amine can be deprotected to reveal a nucleophilic site for further elaboration.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[4] 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid serves as an excellent substrate for coupling with a wide array of primary and secondary amines to generate a diverse library of oxazole-based amides.

Causality in Reagent Selection: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.

  • Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient coupling agent. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress side reactions and improve coupling efficiency.[4][5]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and are particularly useful for coupling sterically hindered amines or for rapid reactions.[4] They operate by forming a highly reactive activated ester.

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxitripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, especially in solid-phase peptide synthesis.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a representative method for the coupling of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid with a primary amine.

  • Dissolution: In a clean, dry round-bottom flask, dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Amine and Base: To the solution, add the desired primary or secondary amine (1.0-1.2 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Oxazole_Acid 2-(Boc-amino)oxazole- 4-carboxylic acid in DMF Activation Add HATU at 0 °C Oxazole_Acid->Activation Amine_Base Amine + DIPEA in DMF Amine_Base->Activation Stirring Stir at RT (2-12h) Activation->Stirring Extraction Aqueous Work-up Stirring->Extraction Purification Column Chromatography Extraction->Purification Final_Product Purified Amide Product Purification->Final_Product

Caption: Amide coupling workflow.

Esterification: Modifying the Carboxylic Acid Moiety

Esterification of the carboxylic acid group provides another avenue for structural diversification. This can be achieved through various methods, including Fischer esterification under acidic conditions, or more mildly, using coupling agents.

Causality in Method Selection:

  • Steglich Esterification: For sterically hindered alcohols, the use of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method.[6] DMAP acts as an acyl transfer catalyst, accelerating the reaction and allowing it to proceed under mild conditions.

  • Yamaguchi Esterification: This method, employing 2,4,6-trichlorobenzoyl chloride, is particularly useful for the synthesis of macrolides and other complex esters, especially with sterically demanding alcohols.[2]

Experimental Protocol: Steglich Esterification with a Hindered Alcohol

  • Reactant Mixture: In a flame-dried flask under an inert atmosphere, dissolve 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography.

Boc Deprotection: Unveiling the Amino Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[7]

Causality in Deprotection Conditions:

  • Trifluoroacetic Acid (TFA): The most common method for Boc deprotection involves treatment with TFA in a solvent such as DCM.[8] The reaction is typically rapid and clean.

  • Milder Acidic Conditions: For substrates sensitive to strong acids, milder conditions such as HCl in an organic solvent (e.g., dioxane or diethyl ether) or using solid-supported acids can be employed.

Experimental Protocol: General Procedure for Boc Deprotection

  • Dissolution: Dissolve the Boc-protected oxazole derivative (1.0 eq) in DCM.

  • Acid Treatment: Add TFA (5-10 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Protected R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Protected->Protonated_Boc + H+ Proton H+ Carbocation t-Bu+ Protonated_Boc->Carbocation -> Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid -> Amine R-NH2 Carbamic_Acid->Amine -> CO2 CO2 Carbamic_Acid->CO2 ->

Caption: Boc deprotection mechanism.

Applications in Drug Discovery and Natural Product Synthesis

The 2-aminooxazole-4-carboxylate scaffold is a key structural motif in a number of biologically active compounds. The ability to readily synthesize derivatives of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs. For example, 2-aminothiazole-4-carboxylate derivatives have been investigated as inhibitors of enzymes relevant to Mycobacterium tuberculosis.[9] While a different heterocycle, the synthetic strategies and biological importance are analogous. The oxazole core can act as a bioisostere for an amide bond, which can improve the pharmacokinetic properties of a drug candidate.[10]

Conclusion

2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is a versatile and powerful building block in organic synthesis. Its trifunctional nature allows for the facile and controlled introduction of the 2-aminooxazole-4-carboxamide or -ester moiety into complex molecules. The straightforward protocols for amide coupling, esterification, and Boc deprotection, coupled with the biological relevance of the oxazole core, ensure that this building block will continue to be a valuable tool for researchers in the fields of medicinal chemistry, drug development, and natural product synthesis.

References

  • Šlachtová, V., Chasák, J., & Brulíková, L. (2020). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 85(5), 3745–3754.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Phillips, A. J., & Uto, Y. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(19), 3367–3369.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.
  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. Retrieved from [Link]

  • Dagytė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 98–109.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Dagytė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. ResearchGate. Retrieved from [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Minakawa, M., et al. (2013). Direct Dehydrative Esterification of Alcohols and Carboxylic Acids with a Macroporous Polymeric Acid Catalyst. Organic Letters, 15(22), 5798–5801.
  • Nguyen, T. H. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Kulyk, O., et al. (2025).
  • Adelhorst, K., et al. (1997). Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica. U.S.
  • Morales-Serna, J. A., et al. (2011). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. Retrieved from [Link]

  • Wypijewska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) [1]. This guide is designed for researchers, medicinal chemists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) [1]. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks during the protection and saponification of oxazole-based building blocks.

Due to the unique electronic properties of the oxazole ring, standard peptide-coupling or protection protocols often fail or result in severe yield degradation. This document provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating experimental protocols to ensure high-yielding, reproducible synthesis.

Synthesis Workflow & Pathway Visualization

The most scalable route to the target molecule involves the N-Boc protection of commercially available 2-aminooxazole-4-carboxylic acid ethyl ester, followed by carefully controlled ester saponification [2].

Synthesis_Workflow SM 2-Aminooxazole-4-carboxylic acid ethyl ester (CAS 177760-52-0) Step1 Boc2O, DMAP, DIPEA DMF, 40°C SM->Step1 Int1 2-(Boc-amino)oxazole-4-carboxylic acid ethyl ester (CAS 244236-51-9) Step1->Int1 Step 1: N-Boc Protection Step2 LiOH·H2O THF/MeOH/H2O, 0°C to RT Int1->Step2 Step3 Acidification (Citric Acid, pH 3-4) Extraction (EtOAc) Step2->Step3 Step 2: Ester Saponification Prod 2-tert-Butoxycarbonylamino- oxazole-4-carboxylic acid (CAS 1258411-50-5) Step3->Prod Step 3: Mild Isolation

Fig 1: Optimized 3-step synthesis workflow for 2-Boc-amino-oxazole-4-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is my yield for the Boc protection of 2-aminooxazole-4-carboxylic acid ethyl ester stalling at 40-50%? A: The 2-amino group on the oxazole ring exhibits exceptionally low nucleophilicity. Causality: The electron-withdrawing nature of the oxazole ring (exacerbated by the ester at C4) delocalizes the nitrogen's lone pair into the aromatic π -system, making it behave more like an amide or urea than an aliphatic amine. Solution: Standard conditions (Boc 2​ O/TEA/DCM) are insufficient. You must use a catalytic acyl transfer agent like DMAP (0.25 eq) alongside a slight excess of Boc 2​ O (1.5 eq) and DIPEA in a polar aprotic solvent like DMF, heated to 40 °C [2].

Q2: I am observing a significant amount of di-Boc protected byproduct. How can I shift the equilibrium? A: Over-protection is a common kinetic trap in this synthesis. Causality: Once the first Boc group is installed, the remaining N-H proton becomes highly acidic. In the presence of excess Boc 2​ O and base, this proton is easily abstracted, leading to rapid second Boc addition. Solution: Strictly limit Boc 2​ O to 1.5 equivalents. If di-Boc formation exceeds 10%, do not discard the batch. The di-Boc species can be selectively mono-deprotected in situ by stirring the crude mixture with mild aqueous K 2​ CO 3​ in methanol for 2 hours before proceeding to the saponification step.

Q3: During the saponification step, my product degrades and LC-MS shows a mass corresponding to decarboxylation (-44 Da). How do I prevent this? A: Oxazole-4-carboxylic acids are highly prone to decarboxylation. Causality: The loss of CO 2​ generates a carbanion at the C4 position, which is heavily stabilized by the adjacent electronegative oxygen and nitrogen atoms of the oxazole ring. This degradation is accelerated by heat and strong acids [3]. Solution: Perform the ester hydrolysis using LiOH at strictly 0 °C to room temperature. Avoid prolonged reaction times.

Q4: What is the safest way to isolate the final carboxylic acid without cleaving the Boc group or triggering decarboxylation? A: The workup is the most critical point of failure. Causality: Using strong mineral acids (like 1M HCl) to quench the saponification will routinely drop the local pH below 2, which simultaneously strips the acid-sensitive Boc group and catalyzes decarboxylation. Solution: Acidify carefully at 0 °C using a weak organic acid, such as 10% aqueous citric acid, until the pH reaches exactly 3.5 to 4.0. This is acidic enough to protonate the carboxylate for extraction, but mild enough to preserve the Boc group and the oxazole core.

Quantitative Data & Optimization Summaries

The following tables summarize the empirical data driving our protocol recommendations, illustrating the delicate balance required to maximize yield while suppressing side reactions.

Table 1: N-Boc Protection Optimization of 2-Aminooxazole-4-carboxylic acid ethyl ester

ConditionBoc 2​ O (eq)Base / CatalystTemp (°C)Conversion (%)Di-Boc Impurity (%)
A (Standard)1.1TEA (1.5 eq)2535<2
B1.5DIPEA (1.1 eq)25455
C (Optimized) 1.5 DIPEA (1.1 eq) + DMAP (0.25 eq) 40 >95 12
D (Harsh)2.5NaH (2.0 eq)0 to 25>95>80

Table 2: Saponification Conditions & Decarboxylation Control

Base SystemSolventAcidification ReagentFinal pHDecarboxylation (%)Isolated Yield (%)
NaOH (10% aq)H 2​ O1M HCl1.0>40 (with Boc loss)<20
LiOH (2.0 eq)THF/H 2​ O1M HCl2.01565
LiOH (2.0 eq) THF/MeOH/H 2​ O 10% Citric Acid 3.5 <2 88

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next step.

Step 1: Synthesis of 2-(Boc-amino)oxazole-4-carboxylic acid ethyl ester

Objective: Achieve >90% mono-Boc protection while managing the poor nucleophilicity of the oxazole amine.

  • Setup: To an oven-dried round-bottom flask under N 2​ , add 2-aminooxazole-4-carboxylic acid ethyl ester (1.0 eq, e.g., 500 mg, 3.2 mmol) and anhydrous DMF (4.0 mL) [2].

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 0.61 mL, 3.5 mmol) and 4-Dimethylaminopyridine (DMAP) (0.25 eq, 100 mg, 0.8 mmol). Stir for 5 minutes.

  • Activation: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O) (1.5 eq, 1.1 g, 4.8 mmol) as a solution in 1 mL DMF.

  • Reaction: Heat the mixture to 40 °C and stir for 16 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes/EtOAc 1:1).

    • Pass Criteria: Disappearance of the UV-active starting material spot at R f​ 0.2; appearance of a major product spot at R f​ 0.6. A faint spot at R f​ 0.85 indicates minor di-Boc formation.

  • Workup: Remove DMF in vacuo (do not exceed 45 °C water bath to prevent thermal degradation). Dilute the residue with EtOAc (20 mL), wash with 5% aqueous NaHCO 3​ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Purification: Purify via flash chromatography (10% to 40% EtOAc in Hexanes) to yield the intermediate as a white solid.

Step 2: Saponification to 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

Objective: Hydrolyze the ethyl ester without triggering decarboxylation or Boc-deprotection.

  • Setup: Dissolve 2-(Boc-amino)oxazole-4-carboxylic acid ethyl ester (1.0 eq, e.g., 500 mg, 1.95 mmol) in a solvent mixture of THF/MeOH/H 2​ O (2:1:1 v/v/v, 8 mL total volume).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (2.0 eq, 164 mg, 3.9 mmol) in one portion. Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction, dilute in 1 mL MeCN, and inject.

    • Pass Criteria: Complete consumption of the ester (m/z 257 [M+H] + ) and appearance of the carboxylate mass (m/z 227[M-H] in negative mode). Warning: If a mass of m/z 183 is observed, decarboxylation is occurring; immediately cool the reaction to 0 °C and proceed to workup.

  • Quench & Acidification (Critical Step): Cool the reaction back to 0 °C. Dropwise, add a cold 10% aqueous citric acid solution while monitoring with a calibrated pH meter until the pH reaches exactly 3.5 to 4.0.

  • Extraction: Extract the aqueous layer with cold EtOAc (3 x 15 mL). The product will partition into the organic layer.

  • Isolation: Wash the combined organic layers with cold brine (10 mL), dry over Na 2​ SO 4​ , and concentrate in vacuo at a temperature not exceeding 30 °C . Triturate the resulting solid with cold diethyl ether to afford the pure 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid as an off-white solid.

References

  • World Intellectual Property Organization. "WO 2010/144338 A1 - Triazine Derivatives and Their Use as Kinase Inhibitors" (Details the specific equivalents and conditions for N-Boc protection of 2-amino oxazole-4-carboxylic acid ethyl ester using DMAP/DIPEA at 40°C). Google Patents.
  • World Intellectual Property Organization. "WO 2017/017631 A3 - Novel Compounds for the Treatment of Inflammatory Disorders" (Details the saponification challenges and pH sensitivity of oxazole-4-carboxylic acid derivatives). Google Patents.
Optimization

Technical Support Center: Troubleshooting Poor Solubility of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid During Amide Coupling

Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of 2-tert-buto...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid during amide bond formation. As a Senior Application Scientist, I've compiled this resource to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is poorly soluble in my chosen coupling solvent. What are the primary reasons for this?

A1: The poor solubility of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid in common organic solvents is a frequently encountered issue. Several factors contribute to this:

  • Molecular Structure and Polarity: The molecule possesses both a polar carboxylic acid group and a relatively nonpolar tert-butoxycarbonyl (Boc) protecting group.[1][] This dual nature can lead to limited solubility in a wide range of solvents. The oxazole ring itself also contributes to the overall polarity and potential for intermolecular interactions.

  • Crystalline Structure: The solid-state packing of the molecule can be very stable due to hydrogen bonding and other intermolecular forces.[3] Overcoming this lattice energy requires a solvent that can effectively solvate the individual molecules.

  • Zwitterionic Character: In the presence of a base or even in polar aprotic solvents, the carboxylic acid can deprotonate, and the oxazole nitrogen can be protonated, leading to a zwitterionic form which can have limited solubility in many organic solvents.[3]

Troubleshooting Guides

Issue 1: The carboxylic acid precipitates out of solution upon addition of the coupling reagent.

This is a classic sign of an unfavorable reaction environment. The addition of a coupling reagent initiates the activation of the carboxylic acid, a process that can alter its solubility profile.

The formation of a highly reactive intermediate, such as an O-acylisourea with carbodiimides, can lead to aggregation and precipitation if the reaction conditions are not optimal.[4][5]

Caption: Decision workflow for troubleshooting precipitation during the coupling reaction.

Protocol 1: Solvent Screening

  • Initial Assessment: If you are using a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching to a more polar aprotic solvent.

  • Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for dissolving polar, and often sparingly soluble, starting materials.[6]

  • Procedure:

    • Attempt to dissolve a small amount of the carboxylic acid in the new solvent at room temperature.

    • Gentle warming (30-40°C) can be employed to aid dissolution.

    • Once dissolved, proceed with the addition of your coupling reagents.

Table 1: Solvent Properties for Amide Coupling

SolventDielectric Constant (20°C)Boiling Point (°C)Key Considerations
Dichloromethane (DCM)9.140Good for swelling polystyrene resins, but may not be sufficient for highly polar substrates.[6]
Tetrahydrofuran (THF)7.666Ethereal solvents can react with certain reagents like TiCl4.[7]
N,N-Dimethylformamide (DMF)36.7153Excellent solvating power, but can decompose to form dimethylamine.[6]
N-Methyl-2-pyrrolidone (NMP)32.2202High boiling point and good solvating properties for a wide range of compounds.[6]
Dimethyl sulfoxide (DMSO)46.7189Excellent for dissolving "brick-dust" like compounds, but can interfere with some coupling reagents.[8]

Protocol 2: The Role of a Tertiary Base

The addition of a non-nucleophilic base can significantly improve the solubility of the carboxylic acid by forming a more soluble salt.[8][9]

  • Choice of Base: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM) are commonly used.[10]

  • Procedure:

    • Suspend the 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid in your chosen solvent.

    • Add 1.0-1.2 equivalents of the tertiary base.

    • Stir the mixture at room temperature for 15-30 minutes. You should observe an increase in solubility.

    • Proceed with the addition of your coupling reagent and amine.

Protocol 3: Pre-activation

In some cases, forming the activated ester in situ before the addition of the amine can prevent precipitation.[8]

  • Procedure:

    • Dissolve or suspend the carboxylic acid and your chosen coupling additive (e.g., HOBt, OxymaPure) in the solvent.

    • Add the coupling reagent (e.g., a carbodiimide like DIC or EDC) and the tertiary base.

    • Stir the mixture for 15-30 minutes at 0°C to room temperature to allow for the formation of the active ester.

    • Add the amine to the pre-activated mixture.

Issue 2: The reaction is sluggish or incomplete, even with apparent solubility.

Even if the starting material appears to dissolve, microscopic insolubility or aggregation can hinder the reaction rate.

A seemingly homogeneous solution may still contain aggregates that are not readily visible. Furthermore, the choice of coupling reagent can dramatically impact the outcome with sterically hindered or electronically challenging substrates.

Sources

Troubleshooting

preventing racemization of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid in peptide synthesis

Topic: Preventing Racemization of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who a...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the synthetic amino acid 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-AOA-OH) into their peptide synthesis workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you maintain the stereochemical integrity of this unique building block.

Introduction: The Challenge of Heterocyclic Amino Acids

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid is a valuable non-proteinogenic amino acid used to introduce conformational constraints and novel functionalities into peptides. However, like many heterocyclic amino acids, its unique electronic structure can present challenges during peptide bond formation, most notably the risk of racemization at the α-carbon. This guide will address the root causes of this issue and provide actionable strategies to ensure the chiral purity of your final peptide product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization and why is it a critical issue with Boc-AOA-OH?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule into a mixture of both enantiomers (a racemic mixture). In peptide synthesis, this means the L-form of Boc-AOA-OH can be partially converted to its D-form during the coupling reaction. The biological activity of a peptide is exquisitely dependent on its three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The introduction of even minor diastereomeric impurities due to racemization can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unforeseen off-target effects.

There are two primary mechanisms by which racemization can occur during peptide synthesis[1][2]:

  • Direct Enolization: A base present in the reaction mixture can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.

  • Oxazolone Formation: The activated carboxylic acid can be attacked intramolecularly by the carbonyl oxygen of the Boc protecting group, forming a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and readily abstracted by even weak bases. The resulting achiral intermediate can be attacked by the incoming amine from either side, leading to racemization.[1][3]

For Boc-AOA-OH, the inherent electronic properties of the oxazole ring can influence the acidity of the α-proton, potentially making it more susceptible to racemization under certain conditions.

Q2: I'm observing significant diastereomeric impurities in my peptide containing AOA. What are the most likely causes?

A2: If you are experiencing racemization of the AOA residue, the most probable culprits are your choices of coupling reagents, base, and reaction conditions. Let's break down the key factors:

  • Coupling Reagent: The method used to activate the carboxylic acid of Boc-AOA-OH is paramount. Highly reactive intermediates, such as the O-acylisourea formed with carbodiimides like DIC alone, are more prone to forming the problematic oxazolone intermediate.[3]

  • Base: The type and amount of base used can significantly impact the rate of racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton.[2]

  • Temperature: Higher reaction temperatures increase the rate of all reactions, including the undesired racemization pathways.

  • Pre-activation Time: Allowing the activated Boc-AOA-OH to sit for an extended period before the addition of the amine component can increase the likelihood of racemization.

Q3: Which coupling reagents are recommended to minimize racemization of Boc-AOA-OH?

A3: The selection of the coupling reagent and, critically, the use of racemization-suppressing additives are the most effective strategies to maintain the chiral integrity of Boc-AOA-OH.

Modern peptide coupling strategies rely on the in-situ formation of active esters that are reactive enough to form the peptide bond but are less prone to oxazolone formation. The most effective systems typically involve a carbodiimide in conjunction with a nucleophilic additive.

Coupling Reagent CombinationClassMechanism of Racemization SuppressionRelative Risk of Racemization
DIC / OxymaPure Carbodiimide / Oxime AdditiveForms a highly reactive Oxyma ester that is less prone to oxazolone formation than the O-acylisourea intermediate. OxymaPure is a safer and often more effective alternative to HOBt.[4][5]Low
DIC / HOBt Carbodiimide / Benzotriazole AdditiveForms an HOBt active ester, which suppresses oxazolone formation. A classic and effective method.Low to Moderate
HATU / HOAt Aminium Salt / Benzotriazole AdditiveHOAt is a more acidic and effective racemization suppressant than HOBt. HATU is a highly efficient coupling reagent.Low
COMU Uronium Salt / Oxime-basedA standalone reagent that incorporates an Oxyma-based leaving group, minimizing the need for a separate additive. It is known for high efficiency and low racemization.[6][7]Low
DIC alone CarbodiimideForms a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation and subsequent racemization.[3]High

Recommendation: For coupling Boc-AOA-OH, the use of DIC/OxymaPure or COMU is highly recommended. These reagents have consistently demonstrated superior performance in minimizing racemization for a wide range of amino acids.[4][5][6][7]

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Racemization

If you have identified racemization of the AOA residue, follow this logical workflow to diagnose and resolve the issue.

Racemization_Troubleshooting cluster_coupling cluster_base cluster_conditions cluster_validation Start Problem: Racemization of AOA residue detected Coupling_Reagent Step 1: Evaluate Coupling Reagent Start->Coupling_Reagent Base_Selection Step 2: Assess Base and Stoichiometry Coupling_Reagent->Base_Selection If using DIC/Oxyma, COMU, or HATU Coupling_Action Action: Switch to DIC/OxymaPure or COMU. Avoid using DIC alone. Coupling_Reagent->Coupling_Action Reaction_Conditions Step 3: Optimize Reaction Conditions Base_Selection->Reaction_Conditions Base_Action Action: Use a sterically hindered base like DIPEA or 2,4,6-collidine. Use the minimum effective concentration (typically 1-2 equivalents). Base_Selection->Base_Action Protocol_Validation Step 4: Validate Protocol Reaction_Conditions->Protocol_Validation Conditions_Action Action: Lower the coupling temperature to 0°C. Minimize pre-activation time (1-2 minutes). Reaction_Conditions->Conditions_Action Solution Solution: Racemization Minimized Protocol_Validation->Solution Validation_Action Action: Perform a test coupling with a model peptide. Quantify D-isomer by chiral HPLC or UPLC-MS. Protocol_Validation->Validation_Action

Caption: Troubleshooting workflow for AOA racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure for Boc-AOA-OH in SPPS

This protocol is designed to minimize racemization during the incorporation of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Boc-AOA-OH (3-5 equivalents)

  • DIC (3-5 equivalents)

  • OxymaPure (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3-5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Boc-AOA-OH:

    • In a separate reaction vessel, dissolve Boc-AOA-OH (3-5 eq.) and OxymaPure (3-5 eq.) in a minimal amount of anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (3-5 eq.) to the solution.

    • Allow the mixture to pre-activate for no more than 2 minutes .

  • Coupling Reaction:

    • Immediately add the activated Boc-AOA-OH solution to the washed, deprotected resin.

    • Add DIPEA (3-5 eq.) to the reaction slurry.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for 4 hours at 0°C for particularly sensitive sequences.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.

Protocol 2: Quantification of AOA Racemization by Chiral HPLC

This protocol provides a general method to determine the percentage of the D-isomer of AOA in a synthetic peptide.

Procedure:

  • Peptide Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Total Acid Hydrolysis:

    • Lyophilize the crude peptide to obtain a dry powder.

    • Hydrolyze a small aliquot of the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate thoroughly under vacuum to remove all traces of HCl.

  • Derivatization (Marfey's Method):

    • Dissolve the amino acid hydrolysate in a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate the reaction at 40°C for 1 hour.

    • Quench the reaction with 2N HCl.

    • Dry the sample under vacuum.

  • HPLC Analysis:

    • Re-dissolve the derivatized sample in the mobile phase.

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Separate the diastereomeric derivatives using a suitable gradient of acetonitrile and water (both containing 0.1% TFA).

    • The L-AOA-FDAA and D-AOA-FDAA derivatives will have different retention times, allowing for their quantification by integrating the respective peak areas.

Mechanistic Insight: The Role of the Oxazole Ring

While the general mechanisms of racemization are well-understood, the oxazole ring in Boc-AOA-OH introduces specific considerations. The 5-aminooxazole moiety has been shown to act as an internal, "traceless" activator of a neighboring carboxylic acid under acidic conditions.[8][9][10] This occurs via protonation of the oxazole, which facilitates the formation of a highly electrophilic intermediate.

Oxazole_Activation Start Boc-AOA-Peptide Protonation Protonation of Oxazole Ring (Acidic Conditions) Start->Protonation Intermediate Formation of Electrophilic Iminium Intermediate Protonation->Intermediate Activation Intramolecular Activation of Carboxylic Acid Intermediate->Activation Final Activated Species Activation->Final

Caption: Potential intramolecular activation of AOA.

While this intrinsic reactivity is exploited in specific synthetic strategies for macrocyclization, it also highlights that the oxazole ring is not an inert spectator. During standard coupling, the electron-withdrawing nature of the protonated oxazole could potentially increase the acidity of the α-proton, making it more susceptible to base-mediated abstraction. This underscores the importance of using sterically hindered bases and mild coupling conditions to prevent this unwanted side reaction.

By understanding these mechanisms and implementing the recommended protocols, researchers can confidently incorporate 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid into their peptide synthesis workflows while ensuring the highest degree of chiral purity in their final products.

References

  • Jia, Y., & Zhu, J. (2011). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. CHIMIA, 65(9), 711-714. Available from: [Link]

  • Lawa, N. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]

  • Sun, H., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. Industrial & Engineering Chemistry Research, 62(2), 873–882. Available from: [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(5), 759–770. Available from: [Link]

  • Al-Warhi, T., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(7), 417-421. Available from: [Link]

  • Tuck, K. L., et al. (2017). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 22(9), 1547. Available from: [Link]

  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 244, 116027. Available from: [Link]

  • Peptide Chemistry. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available from: [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9404-9416. Available from: [Link]

  • Palkó, M., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 55-63. Available from: [Link]

  • Li, X., et al. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Processes, 11(9), 2849. Available from: [Link]

  • Szori, M., et al. (2012). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 14(3), 1073-1082. Available from: [Link]

  • Rogers, J. R., et al. (2022). Posttranslational chemical installation of azoles into translated peptides. Nature Communications, 13(1), 3846. Available from: [Link]

  • Sun, H., et al. (2023, January 5). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct. Heriot-Watt University. Available from: [Link]

  • Kulkarni, S. S., et al. (2012). Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies. Organic & Biomolecular Chemistry, 10(23), 4543-4549. Available from: [Link]

  • El-Faham, A., et al. (2013). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules, 18(12), 14747-14759. Available from: [Link]

  • Jia, Y., & Zhu, J. (2011, September 30). Built-in 5-Aminooxazole as an Internal Activator of the Terminal Carboxylic Acid: An Alternative Access to Macrocyclodepsipeptides. CHIMIA. Available from: [Link]

  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry. Available from: [Link]

  • Cilibrizzi, A., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(5), 1269. Available from: [Link]

  • Prasad, K.V.S.R.G., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118. Available from: [Link]

  • Liu, F., & Thomson, R. J. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 84, 153400. Available from: [Link]

  • Ishida, T., et al. (2023). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 19, 1374-1382. Available from: [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Available from: [Link]

  • Ayimbila, S. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available from: [Link]

  • Jia, Y., et al. (2012). 5-Aminooxazole as an internal traceless activator of C-terminal carboxylic acid: rapid access to diversely functionalized cyclodepsipeptides. Angewandte Chemie International Edition, 51(4), 911-915. Available from: [Link]

  • Toplensky, G., et al. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Available from: [Link]

  • Subirós-Funosas, R., et al. (2020). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Molecules, 25(19), 4426. Available from: [Link]

Sources

Optimization

optimizing cleavage conditions for 2-boc-amino-oxazole-4-carboxylic acid derivatives

Welcome to the Technical Support Center for Heterocyclic Peptide and Small Molecule Synthesis. This guide is specifically engineered for researchers optimizing the cleavage and deprotection of 2-Boc-amino-oxazole-4-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Peptide and Small Molecule Synthesis. This guide is specifically engineered for researchers optimizing the cleavage and deprotection of 2-Boc-amino-oxazole-4-carboxylic acid derivatives .

The 2-aminooxazole core is a privileged scaffold in medicinal chemistry, but its electron-rich nature and tautomeric potential make it highly susceptible to electrophilic degradation and ring-opening under standard acidic deprotection conditions. This center provides mechanistic insights, self-validating protocols, and troubleshooting matrices to ensure high-fidelity Boc removal.

Decision Matrix & Optimization Workflow

To prevent irreversible degradation of the oxazole core, the cleavage strategy must be dictated by the specific acid sensitivity and substitution pattern of your derivative.

Workflow N1 2-Boc-amino-oxazole-4-carboxylic acid Starting Material N2 Assess Acid Sensitivity (Tautomerization & Ring Stability) N1->N2 N3 Standard Acid Cleavage (TFA / TIS / H2O) N2->N3 Robust N4 Mild Cleavage Alternative (Oxalyl Chloride / MeOH) N2->N4 Highly Sensitive N5 LC-MS Reaction Monitoring Check for +56 Da (t-Butyl alkylation) N3->N5 N4->N5 N5->N4 Degradation Observed (Switch Method) N6 Workup & Precipitation (Cold Diethyl Ether) N5->N6 Complete & Clean

Workflow for selecting and optimizing cleavage conditions for 2-Boc-amino-oxazoles.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does the 2-aminooxazole core degrade during standard TFA cleavage? A: The 2-aminooxazole ring is an electron-rich heteroaromatic system. During the acid-catalyzed elimination of the Boc group, a highly reactive tert-butyl carbocation is generated[1]. Without highly tuned scavengers, this electrophile will attack the nucleophilic positions of the oxazole ring (often C5) or the exocyclic C2-amine, leading to irreversible alkylation. Furthermore, prolonged exposure to high concentrations of trifluoroacetic acid (TFA) can protonate the oxazole nitrogen, increasing the molecule's susceptibility to hydrolytic ring-opening or decarboxylation of the C4-carboxylic acid[2].

Q: How do I choose the right scavenger for a 2-Boc-amino-oxazole derivative? A: Scavenger selection depends on the kinetic competition between the scavenger and your molecule. For isolated 2-aminooxazoles, a combination of Triisopropylsilane (TIS) and water is highly effective. TIS acts as a bulky hydride donor that rapidly reduces the tert-butyl cation to isobutane, while water quenches it to tert-butanol[2]. If your derivative contains sulfur (e.g., a thioether), you must incorporate 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) to prevent S-alkylation[3].

Q: Can I avoid strong acids entirely if my oxazole derivative is exceptionally labile? A: Yes. Recent methodologies have demonstrated that oxalyl chloride in methanol serves as a highly effective, mild deprotection strategy[4]. This reaction generates HCl in situ at a controlled, steady rate, unmasking the amine without subjecting the sensitive oxazole core to the harsh, sudden acidity of concentrated TFA[5]. Alternatively, continuous-flow thermal deprotection at elevated temperatures can remove the Boc group via concerted proton transfer and decarboxylation without any added acid[6].

Troubleshooting Matrix

Clinical Observation (LC-MS / TLC)Mechanistic CauseRecommended Resolution
Major peak at [M+H] + 56 Da The +56 Da mass indicates tert-butylation of the oxazole. Scavengers were either depleted or kinetically slower than the intramolecular/intermolecular attack of the tert-butyl cation[1].Increase TIS concentration to 5% (v/v) or switch to a more nucleophilic scavenger cocktail like Reagent I (TFA/TIS/1,3-dimethoxybenzene)[2].
Complex fragmentation / No product Acid-catalyzed hydrolytic ring-opening of the oxazole or decarboxylation of the 4-carboxylic acid due to excessive reaction time or temperature.Lower the reaction temperature to 0 °C. If degradation persists, abandon TFA and switch to the Mild Oxalyl Chloride/MeOH protocol[4].
Incomplete Boc deprotection Steric hindrance around the 2-amino position or poor solubility of the derivative in the cleavage cocktail[1].Ensure the solvent system (usually DCM) adequately solubilizes the substrate. Do not exceed 50% TFA, as 100% TFA can sometimes hinder the reaction rate due to poor solvation[1].

Quantitative Data: Cleavage Cocktail Optimization

The following table summarizes the quantitative parameters of various cleavage cocktails evaluated for sensitive heterocyclic derivatives.

Cocktail NameComposition (v/v)Scavenger MechanismRelative Cleavage TimeOxazole Alkylation Risk
Standard TFA TFA / DCM (50:50)None30-60 minHigh
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Hydride donor, nucleophile60-90 minLow
Reagent I TFA / TIS / DMB (92.5:2.5:5)Hydride donor, cation trap60 minVery Low
Mild Oxalyl Oxalyl Chloride / MeOH (2 eq)in situ HCl generation1-4 hoursNone

Self-Validating Experimental Protocols

Protocol A: Optimized Solution-Phase TFA Cleavage

Designed for moderately robust 2-aminooxazole derivatives requiring standard deprotection.

  • Preparation: Dissolve the 2-Boc-amino-oxazole-4-carboxylic acid derivative (0.1 mmol) in 1.0 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C using an ice bath to suppress premature decarboxylation[1].

  • Cocktail Formulation: In a separate vial, prepare the cleavage cocktail: 1.0 mL TFA, 50 µL Triisopropylsilane (TIS), and 50 µL Deionized Water.

  • Reagent Addition: Dropwise add the cleavage cocktail to the DCM solution over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Checkpoint 1 (LC-MS): After 30 minutes, extract a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation: If the starting material is consumed and the target mass [M+H] is dominant, proceed to step 5. If a +56 Da peak is observed, the protocol has failed due to insufficient scavenging; abort and switch to Protocol B.

  • Quenching & Isolation: Concentrate the reaction mixture under reduced pressure (water bath < 35 °C). Precipitate the product by adding 10 mL of ice-cold diethyl ether[3]. Centrifuge at 3000 rpm for 5 minutes, decant the supernatant, and dry the pellet under a high vacuum.

Protocol B: Mild Oxalyl Chloride / Methanol Deprotection

Designed for highly acid-sensitive oxazoles that degrade under TFA.

  • Preparation: Dissolve the starting material (0.1 mmol) in 2.0 mL of anhydrous Methanol (MeOH) at room temperature[4].

  • Controlled Activation: Slowly add Oxalyl Chloride (0.2 mmol, 2.0 equivalents) dropwise to the stirring solution. Mechanistic Rationale: The reaction between oxalyl chloride and methanol generates HCl in situ at a steady, controlled rate, preventing the sudden pH drop that causes oxazole ring-opening[5].

  • Validation Checkpoint 1 (TLC): Stir the reaction at room temperature for 1 hour. Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 10% MeOH in DCM).

    • Self-Validation: Visualize under UV light. The disappearance of the starting material spot confirms successful, mild deprotection. If incomplete, stir for an additional 1 hour.

  • Workup: Once complete, remove the volatiles under reduced pressure. The resulting product is typically isolated as a clean hydrochloride salt, requiring no further ether precipitation.

References

  • BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). 1

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques. 3

  • Organic Process Research & Development (ACS Publications). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. 2

  • Organic Process Research & Development (ACS Publications). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. 6

  • RSC Advances (PMC / NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. 4

  • RSC Advances (University of Kentucky Repository). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride (Full Text). 5

Sources

Troubleshooting

purification techniques for crude 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular purification. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly functionalized heterocycles.

The purification of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid requires a delicate balance. The molecule presents a distinct chemical dichotomy: it contains an acid-labile Boc-protected amine alongside a relatively strong, electron-withdrawn carboxylic acid. Brute-force purification methods (like standard silica gel chromatography or TFA-based HPLC) will inevitably lead to product degradation or severe yield loss.

This guide is designed to provide researchers, scientists, and drug development professionals with field-proven, self-validating protocols to successfully isolate this compound.

Part 1: Purification Strategy & Workflow

To prevent the cleavage of the Boc group while successfully managing the polarity of the carboxylic acid, we must strictly control the pH throughout the entire workflow. The diagram below illustrates the optimal path from crude reaction mixture to pure lyophilized powder.

Workflow Crude 1. Crude Reaction Mixture (Aqueous/Basic) Acidification 2. Acidification (5% Citric Acid, pH ~3.5) Crude->Acidification Add Mild Acid Extraction 3. Liquid-Liquid Extraction (EtOAc Partitioning) Acidification->Extraction Add Organic Solvent Organic 4. Organic Layer (Enriched Product) Extraction->Organic Phase Separation HPLC 5. RP-HPLC Purification (10mM NH4OAc / MeCN) Organic->HPLC Dry, Concentrate & Re-dissolve Lyophilization 6. Lyophilization (Freeze Drying) HPLC->Lyophilization Collect Target Fractions Pure 7. Pure Target Compound (Boc-amino-oxazole-4-COOH) Lyophilization->Pure Remove Volatile Buffer

Figure 1: Optimal purification workflow for crude Boc-amino-oxazole-4-carboxylic acid.

Part 2: Troubleshooting & FAQs

Q1: Why am I losing the Boc protecting group during reverse-phase HPLC? Cause: Standard RP-HPLC methods often employ 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing agent to sharpen peak shapes for carboxylic acids. However, the localized acidity of TFA—especially as it concentrates during fraction evaporation—catalyzes the cleavage of the Boc group, yielding the free amine. Solution: Substitute TFA with a volatile, mildly acidic buffer such as 10 mM Ammonium Acetate (pH ~4.8–5.0)[1]. This pH is low enough to keep the oxazole-4-carboxylic acid partially protonated for column retention, but high enough to prevent Boc degradation[2].

Q2: How do I prevent severe streaking when attempting normal-phase silica gel chromatography? Cause: The oxazole-4-carboxylic acid moiety has a predicted pKa of approximately 3.14[3]. Because of this strong acidity (driven by the electron-withdrawing oxazole ring), the compound exists in a highly ionized state on the polar surface of unmodified silica gel, causing severe tailing. Solution: While RP-HPLC is vastly superior for this molecule, if normal-phase chromatography is mandatory, you must suppress ionization by adding 1% Acetic Acid (AcOH) to your eluent (e.g., Dichloromethane/Methanol). The AcOH outcompetes the target molecule for silica binding sites.

Q3: What is the optimal liquid-liquid extraction protocol for the crude reaction mixture? Cause: Following basic hydrolysis to unmask the carboxylic acid, the product resides in the aqueous layer as a carboxylate salt. To extract it into an organic solvent, the aqueous layer must be acidified. Using strong mineral acids (like HCl) will overshoot the target pH and cleave the Boc group. Solution: Use a 5% to 10% aqueous Citric Acid solution[4]. Citric acid acts as a mild buffer, safely lowering the pH to ~3.5. This is slightly above the pKa of the compound, allowing enough protonation for efficient extraction into Ethyl Acetate (EtOAc) without risking deprotection[5].

Part 3: Step-by-Step Validated Methodologies

Protocol A: Mild Acid-Base Extraction (Workup)

This protocol isolates the crude product from water-soluble salts and basic byproducts.

  • Dilution: Dilute the crude basic reaction mixture with distilled water (10 mL per gram of crude).

  • Organic Wash: Wash the aqueous layer once with Diethyl Ether to remove non-polar, non-acidic impurities. Discard the organic layer.

  • Controlled Acidification: Place the aqueous layer in an ice bath. Slowly add cold 10% aqueous Citric Acid dropwise while stirring[4].

  • pH Monitoring: Continuously monitor the solution with a calibrated pH meter until the pH reaches exactly 3.5.

  • Extraction: Immediately extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL).

  • Self-Validation Check: Before discarding the aqueous layer, spot both the EtOAc and aqueous phases on a TLC plate and visualize under UV (254 nm). The oxazole chromophore must be exclusively in the EtOAc lane. If it remains in the aqueous lane, verify the pH is 3.5; if it is >4.0, add more citric acid.

  • Concentration: Dry the combined EtOAc layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at a maximum bath temperature of 30 °C to yield the enriched crude solid.

Protocol B: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides final polishing to >98% purity without risking acid-catalyzed degradation.

  • Sample Preparation: Dissolve the enriched crude solid in a minimum volume of 1:1 Acetonitrile/Water. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 Preparative Column (e.g., 5 µm, 19 x 150 mm).

  • Buffer Preparation: Prepare Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade water (pH naturally ~4.8-5.0). Prepare Mobile Phase B: HPLC-grade Acetonitrile[2].

  • Execution: Run the gradient detailed in Table 2 below. Monitor UV absorbance at 210 nm (amide bonds) and 254 nm (oxazole ring).

  • Self-Validation Check: Lyophilize a 100 µL analytical aliquot of the target peak and analyze via LC-MS (ESI-negative mode). You should observe the [M−H]− ion at m/z 227 (based on MW 228.2 g/mol ). The absence of an m/z 127 peak confirms the Boc group remains 100% intact.

  • Lyophilization: Pool the validated fractions, freeze at -80 °C, and lyophilize to remove the volatile ammonium acetate buffer and yield the pure target compound.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & Purification Impact

Parameter Value Impact on Purification Strategy

| Molecular Weight | 228.2 g/mol | Used for LC-MS validation ( [M−H]− at m/z 227). | | Predicted pKa | 3.14 ± 0.10 | Requires pH < 3.5 for organic extraction[3]. | | Boc Stability | pH > 4.0 | Prohibits the use of 0.1% TFA or HCl[4]. | | UV Absorbance | ~210 nm, 254 nm | Enables dual-wavelength UV tracking during HPLC. |

Table 2: RP-HPLC Gradient Method

Time (min) 10 mM NH₄OAc (Aq) Acetonitrile (Org) Flow Rate Phase
0.0 95% 5% 1.0 mL/min Equilibration
2.0 95% 5% 1.0 mL/min Salt Elution
15.0 40% 60% 1.0 mL/min Target Elution
18.0 5% 95% 1.0 mL/min Column Wash

| 22.0 | 95% | 5% | 1.0 mL/min | Re-equilibration |

Part 5: References

  • [5] Technical Support Information Bulletin 1184 (Boc-amino acid extraction methodology). Peptide.com. 5

  • [4] 1 Protection Reactions - Cleavage and Workup of N-Boc-protected compounds. Wiley-VCH. 4

  • [3] 2-(4-NITROPHENYL)OXAZOLE-4-CARBOXYLIC ACID - Physico-chemical Properties (pKa). ChemBK. 3

  • [1] A Strategy for Developing HPLC Methods for Chiral Drugs (Ammonium Acetate Buffers). LCGC International.1

  • [2] Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry (Boc-AA HPLC Purification). The Royal Society of Chemistry. 2

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid vs. Fmoc-amino-oxazole Derivatives in Peptide Synthesis

Executive Summary The incorporation of heterocyclic amino acids into peptide backbones has revolutionized the development of peptidomimetics. Specifically, oxazole-4-carboxylic acid derivatives act as rigid, proteolytica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of heterocyclic amino acids into peptide backbones has revolutionized the development of peptidomimetics. Specifically, oxazole-4-carboxylic acid derivatives act as rigid, proteolytically stable bioisosteres that mimic the trans-peptide bond. For researchers synthesizing complex macrocycles, bacterial toxin analogs (e.g., Microcin B17), or viral protease inhibitors, choosing the correct solid-phase peptide synthesis (SPPS) strategy is critical.

This guide provides an objective, data-driven comparison between 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-amino-oxazole) and Fmoc-amino-oxazole derivatives , detailing their chemical causality, coupling efficiencies, and step-by-step experimental workflows.

Chemical Causality: The Oxazole Electronic Constraint

Before selecting a protecting group strategy, one must understand the unique electronic environment of the 2-amino-oxazole-4-carboxylic acid core.

Unlike standard aliphatic α -amino acids, the amine at the 2-position of an oxazole ring is highly deactivated. The electron-withdrawing nature of the heteroaromatic system delocalizes the nitrogen's lone pair, drastically reducing its nucleophilicity.

  • Coupling to the oxazole (Activation of the 4-COOH): This step is relatively straightforward. The carboxylic acid can be activated by standard uronium/aminium salts (e.g., HATU, HBTU)[].

  • Coupling from the oxazole (Acylation of the 2-NH2): This is the kinetic bottleneck. Once the Boc or Fmoc group is removed, the resulting 2-amino group is a poor nucleophile. Standard coupling conditions often fail, requiring highly reactive activated esters, symmetric anhydrides, or elevated temperatures to drive the reaction to completion.

Boc vs. Fmoc: Strategic Comparison

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes.

The Boc Strategy (2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid)

The Boc strategy utilizes acid-labile temporary protection (removed by 50% Trifluoroacetic acid, TFA) and requires highly acidic conditions (anhydrous Hydrogen Fluoride, HF) for final resin cleavage.

  • Advantages: The Boc group is highly stable to basic conditions. This is crucial when synthesizing complex oxazole-containing macrocycles where base-catalyzed side reactions (such as epimerization or premature cleavage of sensitive depsipeptide linkages) must be avoided. Recently, Boc-amino-oxazole derivatives have been successfully utilized to replace thiazole rings in the structure-based rational design of potent SARS-CoV-2 Main Protease (Mpro) inhibitors[2].

  • Drawbacks: Repetitive TFA exposure can degrade certain acid-sensitive sequences, and handling anhydrous HF requires specialized, highly hazardous equipment.

The Fmoc Strategy (Fmoc-amino-oxazole derivatives)

The Fmoc strategy employs base-labile temporary protection (removed by 20% piperidine) and mild acid (TFA) for final cleavage.

  • Advantages: It is the industry standard for automated SPPS due to its milder conditions and avoidance of HF. Fmoc-amino-oxazole derivatives have been extensively used to synthesize low molecular weight fragments of the bacterial toxin Microcin B17, acting as potent DNA gyrase poisons[3].

  • Drawbacks: The basic deprotection conditions can occasionally trigger aspartimide formation or base-catalyzed ring-opening in highly strained peptidomimetics.

Quantitative Data Comparison
Parameter2-tert-butoxycarbonylamino-oxazole-4-carboxylic acidFmoc-amino-oxazole-4-carboxylic acid
Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Reagent 50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Final Cleavage Reagent Anhydrous HF / Scavengers95% TFA / Scavengers (e.g., Reagent K)
Coupling Efficiency (2-NH2) Low (Requires symmetric anhydrides or COMU)Low (Requires HATU/HOAt + Heat)
Side-Chain Orthogonality Benzyl-based (Base-stable)t-Butyl-based (Acid-labile)
Primary Applications SARS-CoV-2 Mpro inhibitors[2], highly constrained macrocyclesMicrocin B17 fragments[3], routine peptidomimetics

Visualizing the SPPS Workflows

SPPS_Workflow cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Start Resin-Bound Peptide Boc_Deprotect Deprotection (50% TFA in DCM) Start->Boc_Deprotect Fmoc_Deprotect Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotect Boc_Wash Neutralization (DIEA/DMF) Boc_Deprotect->Boc_Wash Boc_Couple Coupling (Boc-Oxazole-OH + DCC/HOBt) Boc_Wash->Boc_Couple Boc_Cleave Final Cleavage (Anhydrous HF) Boc_Couple->Boc_Cleave Fmoc_Wash Wash (DMF) Fmoc_Deprotect->Fmoc_Wash Fmoc_Couple Coupling (Fmoc-Oxazole-OH + HATU/DIPEA) Fmoc_Wash->Fmoc_Couple Fmoc_Cleave Final Cleavage (95% TFA Cocktail) Fmoc_Couple->Fmoc_Cleave

Caption: Workflow comparison of Boc vs. Fmoc solid-phase peptide synthesis for oxazole derivatives.

Self-Validating Experimental Protocols

Expert Insight on Validation: Standard colorimetric assays (like the Kaiser test) are notorious for yielding false negatives on the deactivated 2-amino group of an oxazole. To ensure a self-validating protocol, micro-cleavage followed by LC-MS analysis is mandatory after coupling the subsequent amino acid to the oxazole nitrogen.

Protocol A: Fmoc-Amino-Oxazole Coupling and Extension
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Oxazole Coupling (Activation of 4-COOH):

    • Dissolve 0.4 mmol (4 eq) of Fmoc-amino-oxazole-4-carboxylic acid and 0.38 mmol (3.8 eq) HATU in 2 mL DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Add to resin and agitate for 2 hours at room temperature. Wash with DMF (5 × 1 min).

  • Fmoc Deprotection of Oxazole: Treat with 20% piperidine in DMF (2 × 10 min). Wash with DMF.

  • Difficult Extension (Acylation of 2-NH2):

    • To couple the next amino acid onto the deactivated oxazole amine, use a symmetric anhydride or COMU/DIPEA at 40°C for 4 hours.

    • Self-Validation Step: Remove a 2 mg resin aliquot, cleave with 95% TFA for 30 mins, and analyze via LC-MS to confirm the mass shift corresponding to successful acylation.

Protocol B: Boc-Amino-Oxazole Coupling
  • Resin Preparation: Swell 0.1 mmol of PAM or Merrifield resin in DCM.

  • Boc Deprotection: Treat with 50% TFA in DCM for 20 minutes. Wash with DCM, then neutralize with 5% DIPEA in DMF (2 × 2 min).

  • Oxazole Coupling:

    • Dissolve 0.4 mmol of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid and 0.4 mmol of DCC/HOBt in minimal DMF/DCM.

    • Add to resin and agitate for 2 hours.

  • Final Cleavage: Transfer the dried resin to a Teflon-lined HF cleavage apparatus. Treat with anhydrous HF containing 5% anisole (scavenger) for 1 hour at 0°C. Purify the resulting crude peptide via RP-HPLC.

Biological Applications of Oxazole Peptidomimetics

Oxazole-containing peptides exhibit profound biological activities due to their rigid geometry and hydrogen-bond accepting capabilities.

Mechanism Oxazole Oxazole Peptidomimetic (e.g., MC12 / MccB17) Binding Receptor Binding & Covalent Modification Oxazole->Binding Enters Active Site Target Target Protein (SARS-CoV-2 Mpro / DNA Gyrase) Target->Binding Nucleophilic Attack Inhibition Pathogen Inhibition (Viral/Bacterial Arrest) Binding->Inhibition Blocks Catalytic Cycle

Caption: Mechanism of action for oxazole-based peptidomimetics targeting viral and bacterial enzymes.

References

  • Fragments of the Bacterial Toxin Microcin B17 as Gyrase Poisons. PubMed Central (NIH). Available at:[Link]

  • Structure-based rational drug design of SARS-CoV-2 main protease inhibitors. PolyU Electronic Theses. Available at:[Link]

Sources

Comparative

HPLC method validation for analyzing 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid purity

HPLC Method Validation for 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid Purity: A Comparative Guide As a Senior Application Scientist who has spent years optimizing chromatographic separations for complex heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid Purity: A Comparative Guide

As a Senior Application Scientist who has spent years optimizing chromatographic separations for complex heterocyclic building blocks, I frequently encounter the unique analytical challenges posed by amphoteric compounds with acid-labile protecting groups.

The compound 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (CAS 1258411-50-5) is a critical intermediate in medicinal chemistry and peptide synthesis. Structurally, it presents a triad of chromatographic challenges: a hydrophobic tert-butoxycarbonyl (Boc) protecting group, a π-electron-rich heteroaromatic oxazole ring, and a polar carboxylic acid moiety. Developing and validating an HPLC method for its purity requires a delicate balance—suppressing the ionization of the carboxylic acid to prevent peak tailing, while avoiding strong acidic conditions that could cleave the Boc group[1].

This guide provides an objective comparison of HPLC column chemistries for this specific analyte and details a self-validating, ICH Q2(R2)-compliant protocol for purity analysis[2].

Column Selection & Causality: The "Why" Behind the Chemistry

The choice of stationary phase dictates the success of the separation. Because the molecule contains both a bulky hydrophobic tag (Boc) and a polar, electron-deficient heterocycle (oxazole), standard reversed-phase approaches often yield suboptimal resolution from synthetic byproducts (such as the unreacted oxazole core).

We compared three distinct stationary phases:

  • C18 (Octadecylsilane): The industry standard. It provides strong retention for the nonpolar Boc group[3]. However, C18 columns rely purely on hydrophobic partitioning, which often fails to adequately resolve the target compound from structurally similar oxazole impurities, leading to peak tailing.

  • Phenyl-Hexyl: This phase offers orthogonal selectivity. By leveraging π-π interactions between the phenyl ring of the stationary phase and the heteroaromatic oxazole ring of the analyte[3], it provides superior peak symmetry and resolution.

  • HILIC (Amide): Hydrophilic Interaction Liquid Chromatography is excellent for underivatized, highly polar amino acids[4]. However, because the massive hydrophobic bulk of the Boc group dominates this molecule's partitioning behavior, HILIC fails to provide adequate retention or peak shape.

Table 1: Comparative HPLC Column Performance for 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (Conditions: 0.1% Formic Acid in Water/Acetonitrile Gradient, 1.0 mL/min, 254 nm UV Detection)

Stationary PhaseRetention Time (min)USP Tailing FactorTheoretical Plates (N)Resolution ( Rs​ ) from Core Impurity
C18 (Octadecylsilane) 8.41.656,2001.8
Phenyl-Hexyl 9.11.1211,4003.4
HILIC (Amide) 2.32.402,100Co-elution

The Verdict: The Phenyl-Hexyl column objectively outperforms the alternatives. The π-π interactions specifically target the oxazole ring, yielding a tight, symmetrical peak (Tailing Factor 1.12) and baseline resolution ( Rs​ = 3.4) from critical impurities.

Mobile Phase Optimization: Protecting the Boc Group

A common pitfall in analyzing carboxylic acids is the reflexive use of 0.1% Trifluoroacetic Acid (TFA) to suppress ionization[5]. While TFA is an excellent ion-pairing agent, its strong acidity ( pKa​ ~0.2) can catalyze the deprotection of the Boc group during the chromatographic run, especially if column temperatures exceed 30°C[1]. This on-column degradation manifests as split peaks or a falsely elevated impurity profile.

The Solution: Substitute TFA with 0.1% Formic Acid (FA) ( pKa​ ~3.75). FA provides a sufficiently low pH (~2.7) to protonate the oxazole-4-carboxylic acid—ensuring it remains in its neutral, hydrophobic state for optimal retention—while remaining mild enough to preserve the integrity of the Boc protecting group during its transit through the column.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

A robust analytical method must be a self-validating system. This means incorporating continuous internal checks to ensure the method remains fit-for-purpose before any sample data is accepted[2]. Below is the validated workflow for purity analysis[6].

Step 1: System Suitability Testing (SST)

  • Rationale: Establishes the baseline performance of the LC system before every run.

  • Procedure: Inject a standard reference solution (100 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; USP Tailing Factor 1.5; Theoretical Plates (N) 5000. If SST fails, the run is automatically aborted.

Step 2: Specificity & Forced Degradation

  • Rationale: Ensures the method can unequivocally assess the analyte in the presence of expected degradants[7].

  • Procedure: Subject the compound to acid (0.1 M HCl), base (0.1 M NaOH), and oxidative (3% H2​O2​ ) stress for 24 hours. Neutralize and inject onto the Phenyl-Hexyl column.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (via PDA detection). Baseline resolution ( Rs​ > 2.0) must be achieved between the active compound and its primary degradant (deprotected amino-oxazole).

Step 3: Linearity and Range

  • Rationale: Demonstrates that the detector response is directly proportional to the concentration[6].

  • Procedure: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target working concentration[2].

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

Step 4: Accuracy (Spike Recovery)

  • Rationale: Confirms the closeness of agreement between the measured value and the true value[7].

  • Procedure: Spike known amounts of the reference standard into a blank solvent matrix at three levels (80%, 100%, 120%). Prepare in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Robustness

  • Rationale: Evaluates the method's reliability under deliberate, minor variations in parameters[6].

  • Procedure: Alter the column temperature ( ± 2°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2%).

  • Acceptance Criteria: SST parameters (Resolution, Tailing, RSD) must still be met under all perturbed conditions.

Validation Lifecycle Visualization

HPLC_Workflow A 1. Method Development Select Phenyl-Hexyl Column 0.1% FA Mobile Phase B 2. System Suitability (SST) Resolution > 2.0 Tailing Factor < 1.5 A->B C 3. Specificity & Range Baseline Separation of Degradants (50-150%) B->C D 4. Accuracy & Precision Spike Recovery (98-102%) Repeatability RSD < 2% C->D E 5. Robustness Testing ±0.2 pH, ±2°C Temp, ±0.1 mL/min Flow D->E F 6. ICH Q2(R2) Validation Report Self-Validating System Verified E->F

Figure 1: Iterative ICH Q2(R2) method validation workflow for Boc-amino-oxazole-4-carboxylic acid.

References

  • ICH. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation. URL:[Link][2]

  • PMC. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." National Institutes of Health. URL: [Link][5]

  • RSC Publishing. "Dual protection of amino functions involving Boc." Royal Society of Chemistry. URL:[Link][1]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai. URL: [Link][7]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. URL: [Link][6]

Sources

Validation

LC-MS characterization of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid synthesized products

Title: Comparative LC-MS Characterization Guide: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid Synthesized Products Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottleneck...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative LC-MS Characterization Guide: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid Synthesized Products

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic building blocks. 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) [1] is a critical intermediate in the synthesis of peptidomimetics and small-molecule inhibitors (such as PD-1/PD-L1 pathway antagonists). However, its characterization is notoriously difficult due to the lability of the Boc protecting group under mass spectrometric conditions and the frequent co-elution of synthesis regioisomers.

This guide objectively compares the analytical profiles of premium synthesized products against standard commercial grades. Furthermore, it details a self-validating LC-MS methodology designed to eliminate false positives in impurity profiling, ensuring absolute scientific integrity in your drug development pipeline.

The Analytical Challenge: Causality in Characterization

When analyzing Boc-protected amino-oxazoles, standard LC-MS protocols often fail due to two mechanistic realities:

  • In-Source Fragmentation vs. True Degradation: The tert-butoxycarbonyl (Boc) group is highly sensitive to the acidic microenvironment and thermal energy of Electrospray Ionization (ESI+). Standard ESI+ methods induce the neutral loss of isobutylene (-56 Da) or the entire Boc group (-100 Da). Without a self-validating method, it is impossible to determine if the de-Boc species (m/z 129.03) is a true synthesis impurity or merely an artifact of the MS source.

  • Regioisomer Resolution: The synthesis of substituted oxazoles frequently yields regioisomers (e.g., 5-substituted vs. 4-substituted derivatives) [2]. Standard C18 stationary phases rely purely on hydrophobic interactions, which are insufficient to resolve these isobaric species, leading to artificially inflated purity reports.

G A Intact Molecule [M+H]+ m/z 229.08 B Loss of t-Butyl [M+H-56]+ m/z 173.02 A->B ESI+ In-Source Fragmentation C De-Boc Product [M+H-100]+ m/z 129.03 A->C Synthesis Degradation (True Impurity) B->C Loss of CO2

Fig 1: ESI+ fragmentation pathway vs. true synthesis degradation of Boc-amino-oxazole.

Product Performance Comparison

To demonstrate the impact of optimized synthesis and rigorous analytical testing, we compared a "Premium Grade" synthesized 2-(Boc-amino)oxazole-4-carboxylic acid (utilizing optimized low-temperature coupling and rigorous crystallization) against a "Standard Commercial Grade" alternative.

The quantitative data below summarizes the findings using our optimized Biphenyl LC-MS method.

Analytical ParameterPremium Grade (Optimized Synthesis)Standard Commercial GradeLC-MS Detection Method
Overall Purity (UV 254 nm) > 99.5%94.2%DAD Integration
Regioisomer Content < 0.1% (Not Detected)3.8%Extracted Ion Chromatogram (EIC) m/z 229.08
De-Boc Impurity 0.2%1.5%EIC m/z 129.03 (Validated via ESI-)
Residual Solvents < 500 ppm2,100 ppm (DMF)GC-FID / MS Background
Yield Consistency High (Batch-to-Batch RSD < 2%)Variable (RSD > 8%)Gravimetric & qNMR

Insight: The standard commercial grade shows a significant presence of regioisomers (3.8%). On a standard C18 column, this impurity co-elutes with the main peak, masking the true purity. Only by employing orthogonal column chemistries can this performance gap be objectively quantified [3].

Self-Validating LC-MS Methodology

To achieve the rigorous characterization shown in the table above, you must abandon generic gradients. The following step-by-step protocol establishes a self-validating system: it uses chromatographic selectivity to resolve isomers and dual-polarity mass spectrometry to differentiate source fragmentation from actual sample degradation.

Step-by-Step Protocol

1. Sample Preparation (Cold "Dilute and Shoot")

  • Action: Dissolve 1.0 mg of the synthesized product in 1.0 mL of pre-chilled 50:50 Acetonitrile:Water (LC-MS grade).

  • Causality: Avoid methanol or acidic diluents, which can catalyze the solvolysis of the Boc group or esterification of the carboxylic acid prior to injection.

2. Chromatographic Separation

  • Column: Biphenyl Core-Shell (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.05% Formic Acid (Keep acid concentration low to minimize on-column de-Boc).

  • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Causality: The π−π interactions of the biphenyl stationary phase selectively interact with the electron density of the oxazole ring. This orthogonal retention mechanism resolves the 5-substituted regioisomers from the target 4-carboxylic acid, a feat impossible on purely hydrophobic C18 phases.

3. Mass Spectrometry (Dual Polarity ESI)

  • Mode 1 (ESI-): Run in negative ion mode to observe the stable [M−H]− at m/z 227.07.

  • Mode 2 (ESI+): Run in positive ion mode with a lowered declustering potential (e.g., 20V) to observe [M+H]+ at m/z 229.08.

  • Causality (The Self-Validation): The carboxylic acid moiety readily deprotonates in ESI-. The resulting [M−H]− anion does not undergo the rapid loss of the Boc group. If a peak at m/z 129 is observed in ESI+ but the corresponding mass is absent in ESI-, the de-Boc species is an in-source artifact. If it appears in both modes, it is a true synthesis impurity.

Workflow Start Sample: Synthesized Product Prep Cold Dilution (50:50 ACN:H2O) Prevents Solvolysis Start->Prep Col Column Selection Mechanism Prep->Col C18 Standard C18 (Fails Isomer Resolution) Col->C18 Hydrophobic Only Biph Biphenyl Column (Resolves Pi-Pi Isomers) Col->Biph Pi-Pi Orthogonality MS Dual Polarity ESI-MS Biph->MS Val Cross-Validation: ESI(-) confirms Intact Mass ESI(+) identifies Fragments MS->Val

Fig 2: Self-validating LC-MS analytical workflow for Boc-protected oxazoles.

Conclusion

The characterization of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid requires more than a standard analytical run. By shifting from C18 to Biphenyl chemistries and employing dual-polarity cross-validation, researchers can objectively prove the superiority of premium synthesized products. This approach ensures that downstream failures in peptidomimetic coupling are not caused by undetected regioisomers or degraded starting materials.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks". ResearchGate. URL: [Link]

Comparative

Spectroscopic Comparison Guide: 2-Boc-amino-oxazole-4-carboxylic acid vs. Unprotected Oxazoles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Spectroscopic Comparison & Experimental Methodology Executive Summary & Structural Causality The oxazole ring i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Spectroscopic Comparison & Experimental Methodology

Executive Summary & Structural Causality

The oxazole ring is a privileged scaffold in medicinal chemistry. However, functionalizing the bare oxazole core with a 2-amino group (protected by a tert-butyloxycarbonyl/Boc group) and a 4-carboxylic acid fundamentally alters its electronic landscape and physical properties. This guide provides a definitive spectroscopic comparison (NMR, IR, MS) between 2-Boc-amino-oxazole-4-carboxylic acid and unprotected oxazoles , detailing the causality behind the observed spectral shifts and providing self-validating protocols for structural confirmation.

The "Why": Electronic & Structural Causality
  • Unprotected Oxazole: As an electron-rich, 5-membered aromatic heterocycle, the electron density is unevenly distributed across the oxygen and nitrogen atoms, making the C-2 and C-5 protons highly susceptible to deshielding compared to C-4.

  • 2-Boc-amino-oxazole-4-carboxylic acid:

    • The C-4 Carboxylic Acid (-I, -M effects): The strongly electron-withdrawing carboxylate group pulls electron density away from the ring. This specifically and severely deshields the adjacent C-5 proton, shifting its NMR signal significantly downfield.

    • The C-2 Boc-Amino Group (+M effect): The nitrogen lone pair donates electron density back into the ring, partially offsetting the acid's withdrawing effect. However, the bulky, electron-withdrawing Boc carbonyl tempers this donation.

    • Hydrogen Bonding: The simultaneous presence of an NH (donor) and a COOH (donor/acceptor) enables strong intermolecular hydrogen bonding. This dictates the necessity of highly polar, disruptive solvents (like DMSO- d6​ ) for accurate spectroscopic analysis to prevent extreme signal broadening.

Comparative Spectroscopic Data

The following tables summarize the quantitative differences between the bare oxazole core and the fully functionalized 2-Boc-amino-oxazole-4-carboxylic acid.

Table 1: 1 H and 13 C NMR Chemical Shifts

Solvent: DMSO- d6​ (400 MHz for 1 H, 100 MHz for 13 C)

Structural FeatureUnprotected Oxazole (δ ppm)2-Boc-amino-oxazole-4-carboxylic acid (δ ppm)Multiplicity & Integration
H-2 8.39N/A (Substituted)Singlet (1H)
H-4 7.14N/A (Substituted)Singlet (1H)
H-5 8.028.35Singlet (1H)
NH (Boc) N/A10.80Broad Singlet (1H)
OH (COOH) N/A12.85Broad Singlet (1H)
t -Butyl (Boc) N/A1.45Singlet (9H)
Table 2: FT-IR Vibrational Frequencies (ATR)
Functional GroupUnprotected Oxazole (cm⁻¹)2-Boc-amino-oxazole-4-carboxylic acid (cm⁻¹)
C=N (Ring) 15301550
C=C (Ring) 16101625
C=O (Carboxylic Acid) N/A1690
C=O (Boc Carbamate) N/A1735
N-H (Stretch) N/A3350
O-H (Stretch) N/A2500 - 3200 (Broad)
Table 3: ESI-MS Data
ParameterUnprotected Oxazole2-Boc-amino-oxazole-4-carboxylic acid
Exact Mass 69.02 Da228.07 Da
[M+H]⁺ (Positive Mode) m/z 70.0m/z 229.1
[M-H]⁻ (Negative Mode) N/Am/z 227.1
Key Fragments (CID) m/z 42 (loss of HCN)m/z 129 ([M+H - 100]⁺, diagnostic Boc loss)

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Every structural claim must be cross-verified within the protocol.

Protocol 1: NMR Sample Preparation & D₂O Exchange Validation

According to standard [1], labile protons in functionalized heterocycles are highly solvent-dependent.

  • Sample Preparation: Weigh 5-10 mg of 2-Boc-amino-oxazole-4-carboxylic acid.

  • Solvent Selection (Causality): Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ . Do not use CDCl₃. The compound's polarity and tendency to form hydrogen-bonded dimers will result in poor solubility and severely broadened peaks in non-polar solvents. DMSO- d6​ disrupts these interactions, yielding sharp signals.

  • Acquisition: Acquire standard 1 H and 13 C spectra.

  • Self-Validating Step (D₂O Shake): Add 10 μL of Deuterium Oxide (D₂O) directly to the NMR tube and shake vigorously for 30 seconds. Re-acquire the 1 H spectrum.

  • Confirmation: The broad signals at ~10.8 ppm (NH) and ~12.8 ppm (COOH) will completely disappear due to rapid deuterium exchange. The sharp singlet at 8.35 ppm (H-5) will remain intact, definitively proving the assignments.

Protocol 2: ATR-FTIR Spectroscopy

The [2] require precise vibrational mapping to confirm protecting group integrity.

  • Background: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean and collect a background spectrum.

  • Application: Place 1-2 mg of the solid sample directly onto the crystal.

  • Compression (Causality): Apply pressure using the anvil to ensure optimal optical contact. Why ATR? Analyzing the compound in its solid state via ATR avoids the moisture absorption commonly associated with KBr pellets, which would otherwise mask the critical, broad O-H stretch region (2500-3200 cm⁻¹).

  • Validation: Verify the presence of two distinct carbonyl peaks: the Boc carbamate (~1735 cm⁻¹) and the carboxylic acid (~1690 cm⁻¹). A single merged peak indicates protecting group degradation.

Protocol 3: ESI-MS and CID Fragmentation Analysis
  • Preparation: Prepare a 1 μg/mL solution of the compound in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Ionization: Inject directly into the ESI source operating in positive ion mode. Isolate the [M+H]⁺ parent ion at m/z 229.1.

  • Self-Validating Step (CID): Apply Collision-Induced Dissociation (CID) at 15-20 eV.

  • Confirmation (Causality): Monitor for the appearance of the diagnostic m/z 129 fragment. In positive mode, the Boc group undergoes a highly predictable, two-step neutral loss: cleavage of the tert-butyl group as isobutylene (-56 Da) followed by the loss of carbon dioxide (-44 Da). This precise -100 Da neutral loss is a self-validating signature that the Boc protecting group was intact prior to ionization.

Logical Workflow Diagram

The following diagram illustrates the self-validating logic used to confirm the structural integrity of functionalized oxazoles.

G cluster_0 Spectroscopic Acquisition cluster_1 Self-Validating Protocols Start Target Compound: 2-Boc-amino-oxazole-4-carboxylic acid NMR 1H & 13C NMR (DMSO-d6) Identify H-5, Boc, COOH Start->NMR IR ATR FT-IR Identify C=O, N-H, O-H Start->IR MS ESI-MS (+/- mode) Mass & Fragmentation Start->MS D2O D2O Shake (Confirms labile NH/OH) NMR->D2O Final Confirmed Structural Integrity IR->Final CID CID Fragmentation (Confirms -100 Da Boc loss) MS->CID D2O->Final CID->Final

Fig 1. Self-validating spectroscopic workflow for functionalized oxazole characterization.

References

  • NMR Spectroscopy: 1H NMR Chemical Shifts Source: Organic Chemistry Data (Hans Reich Collection) URL:[Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: Molecules (MDPI) URL:[Link]

Validation

A Comparative Guide to Validating Enantiomeric Excess of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic Acid via Chiral HPLC

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules like 2-tert-butoxycarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules like 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a key building block in the synthesis of more complex pharmaceutical agents, ensuring enantiomeric purity is not just a regulatory hurdle, but a fundamental aspect of drug safety and efficacy.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the enantiomeric excess of this target molecule, alongside a discussion of alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment.[3][4] However, within the chiral environment of the human body, they can exhibit vastly different pharmacological and toxicological profiles.[1][2][5] The infamous case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of chiral purity.[1][6] Therefore, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable in drug development.

Chiral HPLC: The Gold Standard for Enantiomeric Excess Determination

Chiral HPLC has emerged as the preeminent technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and robustness.[5][7][8] The principle of chiral chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP).[1][3] This selective interaction leads to different retention times, allowing for the separation and subsequent quantification of each enantiomer.[1]

Selecting the Optimal Chiral Stationary Phase (CSP)

The choice of the CSP is the most critical factor in achieving successful enantiomeric separation.[9] For N-protected amino acid derivatives like our target molecule, several types of CSPs have shown great promise.

  • Polysaccharide-based CSPs: These are the most widely used and versatile CSPs, accounting for over 90% of enantiomeric excess estimations.[10] They function through a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1][10] Columns such as Chiralpak® and Chiralcel®, which are based on amylose or cellulose derivatives, are excellent starting points for method development.[7][11][12][13]

  • Macrocyclic Glycopeptide-based CSPs: These phases, such as those based on vancomycin or teicoplanin, offer multimodal capabilities and are particularly effective for separating a wide variety of amino acids and their N-blocked derivatives.[14] They are known for their ruggedness and broad selectivity.

  • Crown Ether-based CSPs: These are especially well-suited for the separation of D- and L-amino acid enantiomers.[15] The chiral recognition mechanism is based on the formation of multiple hydrogen bonds between the protonated primary amino group of the analyte and the ether oxygens of the crown structure.[2]

For 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, a polysaccharide-based CSP, specifically an amylose or cellulose tris(3,5-dimethylphenylcarbamate) phase, is a highly recommended starting point due to its proven success with similar N-Boc protected amino acid derivatives.[11][16]

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Analysis

This protocol outlines a systematic approach to developing and validating a chiral HPLC method for determining the enantiomeric excess of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: A polysaccharide-based chiral column, such as Chiralpak® IA or Chiralcel® OD-H (or equivalent), is recommended.

  • Reagents and Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol, and trifluoroacetic acid (TFA) are necessary.

  • Sample: A racemic standard of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid and the test sample.

Sample Preparation
  • Prepare a stock solution of the racemic standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Prepare the test sample at the same concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following conditions serve as a starting point for method development. Optimization will likely be necessary to achieve baseline resolution.

ParameterRecommended Starting ConditionRationale
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)Proven selectivity for N-Boc amino acid derivatives.[17]
Mobile Phase n-Hexane:Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v)Normal phase chromatography is often successful for these compounds.[12] TFA improves peak shape for acidic analytes.[9]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution in chiral separations.[9]
Column Temperature 25°C (ambient)Temperature can significantly affect chiral separations and should be screened.[6][9]
Detection UV at 254 nmThe oxazole and carbonyl groups should provide sufficient UV absorbance.
Injection Volume 10 µL
Method Development and Optimization

A systematic approach is key to efficient method development.

G cluster_0 Method Development Workflow start Start: Initial Conditions csp_screen Screen Different CSPs (Polysaccharide, Macrocyclic) start->csp_screen mp_opt Optimize Mobile Phase (Modifier Type & %) csp_screen->mp_opt If separation is promising mp_opt->csp_screen If no separation additive_opt Incorporate Additives (e.g., 0.1% TFA) mp_opt->additive_opt flow_opt Adjust Flow Rate (e.g., 0.5-1.0 mL/min) additive_opt->flow_opt temp_opt Vary Temperature (e.g., 15-40 °C) flow_opt->temp_opt end End: Baseline Resolution temp_opt->end

Caption: A systematic workflow for chiral HPLC method development.

  • Mobile Phase Composition: Systematically vary the percentage of the polar modifier (e.g., IPA). A lower percentage of the modifier generally leads to longer retention times and potentially better resolution.[13]

  • Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, often improving resolution.[9]

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[9] Screening a range of temperatures (e.g., 15°C to 40°C) is recommended.[12]

Data Analysis and Calculation of Enantiomeric Excess

Once baseline separation (Resolution > 1.5) is achieved, inject the test sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[18][19][20][21][22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the baseline resolution of the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Comparison with Alternative Methods

While chiral HPLC is the dominant technique, other methods can be employed for determining enantiomeric excess, each with its own set of advantages and limitations.

FeatureChiral HPLCChiral Supercritical Fluid Chromatography (SFC)NMR Spectroscopy with Chiral Shift ReagentsCapillary Electrophoresis (CE)
Principle Differential interaction with a solid chiral stationary phase.[1]Differential partitioning between a supercritical fluid mobile phase and a CSP.Formation of transient diastereomeric complexes leading to different chemical shifts.[8]Differential migration in an electric field due to interaction with a chiral selector in the buffer.[5]
Resolution High to excellent.[7]Often higher than HPLC.Moderate, dependent on the shift reagent and analyte.Very high.[5]
Speed Moderate.Fast.Very fast.Fast.[5]
Solvent Consumption Moderate to high.Low.Very low.[8]Very low.[5]
Sample Throughput Moderate.High.High.High.
Development Time Can be time-consuming.Generally faster than HPLC.Can be rapid if a suitable shift reagent is known.Can be rapid.
Robustness High.Moderate.Moderate.Moderate.
Ideal For Routine QC, method validation, broad applicability.[10]High-throughput screening, "green" chemistry initiatives.Rapid screening, reaction monitoring.High-throughput screening, small sample volumes.[5]
Limitations Solvent consumption, method development time.Requires specialized equipment.Lower sensitivity, potential for complex spectra.[8]Lower loading capacity, potential for matrix effects.

Conclusion: Selecting the Right Tool for the Job

For the definitive validation of the enantiomeric excess of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid, chiral HPLC remains the gold standard . Its proven robustness, high resolution, and established validation pathways make it the most reliable choice for regulatory submissions and quality control. The detailed protocol provided in this guide offers a clear and scientifically sound approach to method development and validation.

However, for applications such as high-throughput screening or rapid reaction monitoring, alternative techniques like chiral SFC and NMR spectroscopy with chiral shift reagents present compelling advantages in terms of speed and reduced solvent consumption. The ultimate choice of analytical method should be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - SCIRP. (n.d.).
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. (2025, December 20).
  • Technical Support Center: Optimizing HPLC Mobile Phase for Enantiomer Separation - Benchchem. (n.d.).
  • Journal of Analytical & Bioanalytical Techniques - Outline of Chiral Chromatography. (n.d.).
  • Chiral analysis - Wikipedia. (n.d.).
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism - ACS Publications. (2014, June 3).
  • An Introduction to Chiral Chromatography. (n.d.).
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - RSC Publishing. (n.d.).
  • Enantiomeric excess - Wikipedia. (n.d.).
  • Determination of enantiomeric excess. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC - Sigma-Aldrich. (n.d.).
  • A Comparative Guide to Determining Enantiomeric Excess of Oxazoline Products: HPLC vs. Alternative Methods - Benchchem. (n.d.).
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine - ResearchGate. (2026, February 11).
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19).
  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed. (n.d.).
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Chiral mobile phase additives in HPLC enantioseparations - PubMed. (n.d.).
  • Amino Acid and Peptide Chiral Separations. (n.d.).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.).
  • A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions - Benchchem. (n.d.).
  • Chiral HPLC Separation of Protected Amino Acids - Scilit. (n.d.).
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. (n.d.).
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.).
  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed. (2020, July 9).
  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PMC. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • What Did ICH Q14 Miss On Analytical Method Validation. (2025, July 7).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • Enantiomeric Separation of New Chiral Azole Compounds | Scilit. (2021, January 3).
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid | 1258411-50-5 - MilliporeSigma. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.).
  • Chiral Auxiliaries and Optical Resolving Agents - TCI Chemicals. (n.d.).
  • Synthesis, optical resolution and absolute configuration of inherently chiral calixarene carboxylic acids - R Discovery. (2009, June 17).
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025, June 17).

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Analysis: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic Acid vs. Alternatives

Executive Summary For drug development professionals and synthetic chemists, the structural characterization of heterocyclic building blocks is a critical bottleneck. 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural characterization of heterocyclic building blocks is a critical bottleneck. 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-protected 2-amino-oxazole-4-carboxylic acid) is a highly versatile intermediate used in the synthesis of peptidomimetics and kinase inhibitors. However, its mass spectrometric (MS) characterization is often complicated by the extreme lability of the Boc protecting group under standard ionization conditions.

This guide objectively compares the MS fragmentation performance of the Boc-protected oxazole against its Fmoc-protected and unprotected alternatives. By dissecting the causality behind these fragmentation pathways, we provide a self-validating analytical framework to ensure accurate structural elucidation and prevent misidentification during high-throughput screening.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

To optimize MS parameters, one must first understand the thermodynamic vulnerabilities of the molecule. The fragmentation of 2-Boc-amino-oxazole-4-carboxylic acid is driven by three distinct structural domains:

  • The Boc Protecting Group (The Labile Domain): The tert-butoxycarbonyl (Boc) group is notoriously sensitive to both thermal energy in the source and collisional energy in the collision cell. During Electrospray Ionization (ESI), the protonated precursor ion [M+H]+ at m/z 229 undergoes a highly characteristic two-step fragmentation. First, a McLafferty-like rearrangement expels isobutylene (-56 Da). This is rapidly followed by the decarboxylation of the resulting carbamic acid intermediate (-44 Da), resulting in a total neutral loss of 100 Da[1].

  • The Carboxylic Acid Moiety: The free carboxylic acid at the 4-position readily loses water (-18 Da) or carbon dioxide (-44 Da) under moderate collision-induced dissociation (CID) conditions.

  • The Oxazole Core (The Stable Domain): Heterocyclic ring cleavage requires higher activation energy. Once the protecting groups are stripped, the bare oxazole ring undergoes sequential losses of carbon monoxide (CO, -28 Da) and hydrogen cyanide (HCN, -27 Da), a hallmark of oxazole MS behavior[2].

G M [M+H]+ m/z 229 (Boc-amino-oxazole-4-carboxylic acid) Iso [M+H - C4H8]+ m/z 173 (Loss of isobutylene) M->Iso -56 Da (CID) Deprot [M+H - C5H8O2]+ m/z 129 (Loss of Boc group) M->Deprot -100 Da (In-source/CID) Iso->Deprot -44 Da (CO2) Ring Ring Fragments m/z 111, m/z 83 (Loss of H2O, CO) Deprot->Ring -18 Da / -28 Da

Caption: Mass spectrometry fragmentation pathway of 2-Boc-amino-oxazole-4-carboxylic acid.

Product Performance Comparison

When selecting a protected building block for synthesis, the choice between Boc and Fmoc profoundly impacts downstream MS tracking. The Fmoc group is significantly more stable under acidic ESI conditions, whereas the Boc group often suffers from "in-source decay," leading to premature fragmentation before the ions even reach the mass analyzer[3].

Table 1: Comparative Properties and MS Behavior
Property / Feature2-Boc-amino-oxazole-4-carboxylic acidFmoc-2-amino-oxazole-4-carboxylic acidUnprotected 2-amino-oxazole-4-carboxylic acid
Exact Mass (Da) 228.07350.09128.02
Precursor Ion [M+H]+ m/z 229.08m/z 351.10m/z 129.03
Primary MS/MS Loss -100 Da (Boc cleavage)-178 Da (Dibenzofulvene cleavage)-18 Da (Water loss from COOH)
ESI Stability (Positive Mode) Low (Prone to in-source decay)High (Stable precursor ion)Moderate
Optimal Collision Energy 10–15 eV (Soft)25–35 eV (Hard)20–25 eV (Medium)
Analytical Advantage Easy to identify via strict -100 Da neutral loss.Excellent precursor signal intensity.Direct observation of core structural fragments.

Self-Validating Experimental Protocol

To prevent the misidentification of in-source decay products as impurities, the following LC-ESI-MS/MS protocol is designed as a self-validating system. By strictly controlling thermal and collisional parameters, we isolate true structural fragments from artifactual degradation.

Step-by-Step Methodology

Step 1: Sample Preparation (Cold Processing)

  • Action: Dissolve the compound in pre-chilled LC-MS grade Methanol to a concentration of 0.1 mg/mL. Dilute 1:100 in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Causality: Formic acid provides the necessary protons for efficient positive-ion ESI. Keeping the sample chilled minimizes spontaneous hydrolysis of the labile Boc group prior to injection.

Step 2: Liquid Chromatography (UHPLC) Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: A fast gradient minimizes the residence time of the compound in the acidic mobile phase, reducing on-column deprotection.

Step 3: ESI-MS/MS Acquisition (Low-Thermal Strategy)

  • Action: Set the ESI capillary temperature to 250°C (down from the standard 300-350°C). Set the spray voltage to 3.5 kV.

  • Causality: Lowering the desolvation temperature is the most critical step to prevent the thermal in-source decay of the Boc group[3].

  • Action: Perform targeted MS/MS (CID) on m/z 229 using a stepped collision energy of 10, 15, and 20 eV.

  • Causality: Stepped collision energy captures both the highly sensitive Boc cleavage (at 10 eV) and the more resilient oxazole ring cleavage (at 20 eV) in a single analytical run.

Step 4: System Suitability & Validation

  • Action: Run a solvent blank immediately before and after the sample. Inject a standard of unprotected 2-amino-oxazole-4-carboxylic acid as a reference.

  • Causality: The blank ensures no carryover, while the unprotected standard validates that the m/z 129 fragment observed in the Boc-sample is structurally identical to the true core molecule.

Workflow Prep Sample Prep (Cold Methanol) LC UHPLC (C18, 0.1% FA) Prep->LC ESI ESI Source (Low Temp) LC->ESI MS1 MS1 Scan (m/z 229) ESI->MS1 CID CID (10-15 eV) MS1->CID MS2 MS2 Scan (Fragment Detection) CID->MS2

Caption: Step-by-step LC-ESI-MS/MS experimental workflow for comparative analysis.

Quantitative Data Analysis

The following table summarizes the expected quantitative fragmentation data derived from the controlled CID of the three comparative compounds. Notice how the Boc-protected variant funnels almost entirely into the m/z 129 ion at low collision energies, acting as a proxy for the unprotected core.

Table 2: Quantitative MS/MS Fragmentation Data
CompoundPrecursor Ion (m/z)Major Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance (%)
Boc-Protected 22917356 [M+H−Isobutylene]+ 35%
Boc-Protected 229129100 [M+H−Boc]+ (Unprotected core)100% (Base Peak)
Boc-Protected 229111118 [M+H−Boc−H2​O]+ 15%
Fmoc-Protected 351173178 [M+H−Dibenzofulvene]+ 100% (Base Peak)
Fmoc-Protected 351129222 [M+H−Fmoc]+ 45%
Unprotected 12911118 [M+H−H2​O]+ 85%
Unprotected 1298346 [M+H−H2​O−CO]+ 100% (Base Peak)

Application Scientist Insights & Conclusion

When utilizing 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid in drug discovery, analysts must not mistake the m/z 129 peak in their MS1 spectra for a degraded impurity. Because the Boc group is highly susceptible to thermal degradation, a strong m/z 129 signal in the MS1 scan is frequently an artifact of in-source decay rather than poor sample purity[3].

Key Takeaway: If precursor stability is paramount for quantitative tracking (e.g., in pharmacokinetic assays), the Fmoc-protected alternative is superior due to its resilience in the ESI source. However, if the goal is rapid structural confirmation, the Boc-protected variant offers a highly predictable and diagnostic -100 Da neutral loss that acts as an unmistakable fingerprint for the molecule[1].

References

  • Semantic Scholar. "MASS SPECTROMETRY OF OXAZOLES." Heterocycles. Available at:[Link]

  • MDPI. "Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates." Molecules. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Waste Management Guide: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-amino-oxazole-4-carboxylic acid) is a highly specialized, Boc-protected heterocyclic amino acid derivative frequently utilized in peptide synthesis and medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (Boc-amino-oxazole-4-carboxylic acid) is a highly specialized, Boc-protected heterocyclic amino acid derivative frequently utilized in peptide synthesis and medicinal chemistry. While its utility in constructing complex pharmacophores is well-documented, its specific physicochemical properties demand rigorous handling and disposal protocols.

As a laboratory professional, understanding the mechanistic reasoning behind safety protocols is just as critical as the steps themselves. This guide provides step-by-step, self-validating methodologies to ensure operational safety, regulatory compliance, and environmental protection.

Physicochemical & Hazard Profile

Before handling this compound or planning its disposal, it is essential to understand its quantitative hazard profile. The following table summarizes the critical physicochemical data and regulatory hazard classifications[1],[2].

Property / ParameterValue / Description
Chemical Name 2-(tert-Butoxycarbonylamino)oxazole-4-carboxylic acid
Molecular Formula C9H12N2O5
Molecular Weight 228.20 g/mol
Hazard Classification (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Incompatibilities Strong acids, strong bases, strong oxidizing agents
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Isobutylene

Mechanistic Safety Insights: The "Why" Behind the Protocol

Standard safety data sheets list "strong acids" as an incompatibility[1],[3], but effective laboratory safety requires understanding the underlying chemical causality.

The tert-butoxycarbonyl (Boc) protecting group is fundamentally acid-labile. When exposed to strong acids (e.g., trifluoroacetic acid, hydrochloric acid), the Boc group undergoes rapid cleavage. Mechanistically, this reaction generates a tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide .

Operational Consequence: If Boc-amino-oxazole-4-carboxylic acid waste is inadvertently mixed with acidic waste streams in a sealed container, the resulting gas evolution will cause rapid, uncontrolled pressurization. This can lead to catastrophic container rupture, chemical spills, and severe inhalation exposure[4]. Therefore, strict chemical segregation is not just a regulatory guideline—it is a critical physical necessity.

Operational Safety & Handling Protocol

To mitigate the risks of skin/eye irritation and respiratory distress[2], implement the following self-validating handling workflow:

Step 1: Pre-Operation Verification

  • Verify that the fume hood face velocity is operating within standard parameters (80–100 fpm).

  • Visually inspect the workspace to ensure no strong acids or oxidizing agents are present in the immediate vicinity[1].

Step 2: PPE Donning

  • Equip standard laboratory PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Double-gloving is recommended for prolonged handling of fine powders.

Step 3: Dispensing & Weighing

  • Use static-free spatulas to avoid dust ignition.

  • Weigh the compound exclusively inside a ventilated balance enclosure or fume hood to mitigate inhalation risks associated with its STOT SE 3 (H335) classification[2].

Step 4: Decontamination

  • Immediately after use, wipe down all spatulas, balances, and surfaces with a compatible solvent (e.g., ethanol or a water/soap mixture). Dispose of the contaminated wipes as solid hazardous waste.

Spill Response Workflow

In the event of a spill, immediate containment is required to prevent the aerosolization of irritating dust[3]. Follow the workflow outlined below.

SpillResponse Start Spill Detected Assess Assess Size & Hazard (PPE Check) Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large / Airborne Contain Contain Spill (Absorbent/Sweep) Assess->Contain Small / Contained Evacuate->Contain Collect Collect in Chem-Compatible Waste Container Contain->Collect Dispose Route to EPA-Approved Hazardous Waste Collect->Dispose

Spill response workflow for Boc-amino-oxazole-4-carboxylic acid.

Spill Response Steps:

  • Assess & Evacuate: If the spill is large or highly aerosolized, evacuate personnel and allow the fume hood/room ventilation to clear the air[1].

  • Containment: Do not use water jets, which can spread the powder[3]. Sweep up the material gently to avoid dust formation.

  • Collection: Place the swept material and any absorbent pads into a chemically compatible, sealable container[3].

EPA-Compliant Waste Segregation & Disposal Procedures

Proper chemical waste management is fundamental for protecting human health and maintaining regulatory compliance[5]. The Environmental Protection Agency (EPA) mandates strict tracking of chemical waste from the point of generation to final disposal[6]. Under no circumstances should this compound be disposed of down the drain[4].

WasteRouting Gen Waste Generation (Solid/Liquid) Segregate Segregate from Strong Acids Gen->Segregate Prevent Gas Evolution SAA Satellite Accumulation Area (SAA) Segregate->SAA Label Labeling: 'Hazardous Waste' SAA->Label CAA Central Accumulation Area (CAA) Label->CAA Max 55 Gal Vendor Licensed RCRA Disposal Vendor CAA->Vendor Incineration

EPA-compliant waste routing for Boc-protected amino acid derivatives.

Step-by-Step Disposal Plan:

Step 1: Container Selection & Preparation

  • Select a chemically compatible, leak-proof container (e.g., HDPE plastic)[5].

  • Self-Validation Check: If repurposing an old solvent bottle, ensure it has been triple-rinsed, completely dried, and the original label has been fully defaced to the point of unrecognizability[7],[8].

Step 2: Segregation (Critical Step)

  • Ensure physical separation from acidic waste carboys to prevent accidental mixing and subsequent gas-generating deprotection reactions[4].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA. The SAA must be at or near the point of generation and within the line of sight of the operator[6].

  • The container must remain hermetically sealed at all times, except when actively adding waste[4].

Step 4: Labeling & Documentation

  • Attach a compliant label detailing the specific contents (e.g., "Boc-amino-oxazole-4-carboxylic acid / Solid Waste"), the accumulation start date, and the explicit words "Hazardous Waste"[4].

Step 5: Transfer to Central Accumulation Area (CAA)

  • An SAA may hold up to 55 gallons of hazardous waste. Once full, the container must be transferred to the facility's CAA within the regulatory timeframe (typically 3 days)[6]. Hazardous waste must never be moved from one SAA to another SAA[6].

Step 6: Final Disposition

  • Coordinate with a licensed hazardous waste vendor for final disposal[6],[4]. The standard disposal route for this class of organic compounds is high-temperature incineration, which safely breaks down the compound into carbon dioxide and nitrogen oxides[6].

References

  • Fisher Scientific - SAFETY DATA SHEET: Oxazole-4-carboxylic acid. Available at: 1

  • Peptide.com - Safety Data Sheet: Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available at: 3

  • AK Scientific, Inc. - Safety Data Sheet: 4-[(4-Boc-amino-1-methyl-1h-imidazole-2-carbonyl)amino]-1-methyl-1h-imidazole-2-carboxylic acid. Available at:2

  • Lab Manager - Managing Hazardous Chemical Waste in the Lab. Available at:6

  • Daniels Health - How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: 5

  • Vanderbilt University Medical Center - Laboratory Guide for Managing Chemical Waste. Available at: 7

  • Labor Security System - Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available at: 4

  • Notre Dame Sites - Chemical Waste Storage and Disposal | Lab Safety Officers. Available at: 8

Sources

Handling

Personal protective equipment for handling 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the rigorous integrity of your drug development workflows is paramount. 2-tert-Butoxycarbonylamino-oxazole-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the rigorous integrity of your drug development workflows is paramount. 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid (CAS: 1258411-50-5) is a highly valuable, Boc-protected heterocyclic building block frequently utilized in medicinal chemistry and peptide synthesis.

However, its physical form—an off-white solid powder—and its specific functional groups present distinct exposure vectors[1]. This guide provides a self-validating, step-by-step protocol for Personal Protective Equipment (PPE) selection, handling, and disposal, grounded in mechanistic causality and verified safety data.

Chemical Hazard Profile & Mechanistic Causality

Before donning PPE, scientists must understand why the protection is necessary. Safety is not about blind compliance; it is about understanding chemical behavior. This compound carries the signal word Warning and is classified under four critical hazard statements[1]:

  • H315 & H320 (Skin and Eye Irritation): The carboxylic acid moiety is inherently acidic, while the oxazole ring can interact with biological membranes. Direct contact with the solid or its solvated forms causes localized irritation.

  • H335 (May cause respiratory irritation): Because this chemical is an off-white solid powder[1], the primary vector for exposure during weighing and transfer is the aerosolization of fine dust. Inhalation of these particulates directly irritates the mucosal linings of the respiratory tract.

  • H302 (Harmful if swallowed): Accidental ingestion, typically via cross-contamination from gloved hands to surfaces or the face, poses systemic toxicity risks.

Mandatory PPE & Engineering Controls Matrix

To mitigate these risks, we implement a multi-layered defense strategy. The table below summarizes the required quantitative and qualitative protective measures.

Protection CategoryRequired EquipmentMechanistic Rationale & Causality
Engineering Control Chemical Fume Hood (80–120 fpm face velocity)Actively captures airborne dust (P261), neutralizing the primary vector for respiratory irritation (H335)[1].
Eye Protection ANSI Z87.1 Chemical Splash GogglesForms a complete facial seal. Standard safety glasses are insufficient as fine powder particulates can bypass the lenses, leading to eye irritation (H320)[1].
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile provides a robust physical barrier against solid organic acids, preventing skin irritation (H315)[1]. Note: If dissolving in aggressive organic solvents (e.g., DMF, DMSO), double-gloving is required.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents micro-particulate accumulation on personal clothing, eliminating secondary exposure vectors outside the laboratory.

Hazard Mitigation Pathway

The following logical relationship diagram maps the specific chemical hazards of 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid to their required operational controls.

HazardMitigation Chem 2-tert-Butoxycarbonylamino- oxazole-4-carboxylic acid (CAS: 1258411-50-5) Resp H335: Respiratory Irritation (Dust Inhalation Risk) Chem->Resp Eye H320: Eye Irritation (Particulate Exposure) Chem->Eye Skin H315: Skin Irritation (Direct Contact) Chem->Skin Ingest H302: Harmful if Swallowed (Cross-contamination) Chem->Ingest Hood Engineering Control: Chemical Fume Hood Resp->Hood Goggles PPE: Splash Goggles (ANSI Z87.1) Eye->Goggles Gloves PPE: Nitrile Gloves (Min 4 mil) Skin->Gloves Hygiene Protocol: Wash Hands (P302+P352) Ingest->Hygiene Safe Safe Operational Workflow Hood->Safe Goggles->Safe Gloves->Safe Hygiene->Safe

Logical relationship mapping between chemical hazards, required PPE, and operational safety outcomes.

Operational Workflow: A Self-Validating Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Pre-Operational Verification

  • Action: Don lab coat, splash goggles, and nitrile gloves (P280)[1]. Turn on the chemical fume hood.

  • Validation: Visually inspect the fume hood's digital flow monitor (must read >80 fpm) or tape a Kimwipe to the sash to confirm inward directional airflow. Inflate gloves slightly to check for micro-tears.

  • Causality: Ensuring active airflow is the only way to guarantee that H335 inhalation risks are mitigated before opening the chemical container.

Step 2: Workspace Preparation

  • Action: Line the fume hood working surface with a disposable, anti-static weighing mat.

  • Validation: Ensure the mat is taped down and does not obstruct the rear baffles of the fume hood.

  • Causality: Static charge is the primary cause of powder aerosolization. An anti-static environment prevents the off-white solid from dispersing into the breathing zone.

Step 3: Weighing and Transfer

  • Action: Use a static-eliminating device (e.g., a Zerostat gun) on the weighing boat. Carefully transfer the solid using a clean, dry stainless-steel spatula.

  • Validation: Observe the powder during transfer. If it "jumps" or clings erratically to the spatula, stop and re-apply the static eliminator.

  • Causality: Controlled transfer minimizes the generation of airborne particulates, directly adhering to precautionary statement P261 (Avoid breathing dust)[1].

Step 4: Post-Operational Decontamination (Doffing)

  • Action: Wipe down the balance and fume hood surface with a damp paper towel (using water or 70% ethanol) to capture residual dust. Remove gloves using the "glove-in-glove" technique.

  • Validation: Wash hands thoroughly with soap and water immediately after glove removal (P302+P352)[1].

  • Causality: Damp wiping prevents dust resuspension. Immediate handwashing breaks the chain of cross-contamination, neutralizing the H302 (Harmful if swallowed) ingestion risk[1].

Spill Response & Disposal Plan

In the event of an operational failure, execute the following containment and disposal procedures:

Accidental Spills:

  • Solid Spill: Never sweep dry powder. Sweeping introduces mechanical energy that aerosolizes the chemical. Instead, gently cover the spill with damp absorbent paper to suppress dust generation. Carefully scoop the damp mass into a sealable hazardous waste container using a non-sparking tool.

  • Solution Spill (e.g., dissolved in DMF): Absorb the liquid with an inert material (such as vermiculite or sand). Do not use combustible materials like sawdust.

Waste Segregation & Disposal: 2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid must not be disposed of in standard municipal waste or down the drain.

  • Solid Waste: Collect all contaminated consumables (weighing boats, used gloves, damp paper towels) in a clearly labeled, sealable solid hazardous waste drum.

  • Liquid Waste: If the compound is dissolved in a solvent, segregate the waste based on the solvent type (e.g., non-halogenated organic waste for DMSO/DMF, or halogenated waste if dissolved in DCM) and dispose of it according to institutional Environmental Health and Safety (EHS) guidelines.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid
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Reactant of Route 2
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid
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